Technical Documentation Center

3-Cyclobutoxy-azetidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyclobutoxy-azetidine hydrochloride
  • CAS: 1965309-27-6

Core Science & Biosynthesis

Foundational

physicochemical characteristics of 3-Cyclobutoxy-azetidine hydrochloride

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Cyclobutoxy-azetidine Hydrochloride Introduction: The Strategic Importance of Physicochemical Profiling In the landscape of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Cyclobutoxy-azetidine Hydrochloride

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable properties such as improved metabolic stability, solubility, and three-dimensional complexity to drug candidates.[1][2] 3-Cyclobutoxy-azetidine hydrochloride is a representative of this class, combining the rigid, strained azetidine ring with a lipophilic cyclobutoxy group. As a hydrochloride salt, it is engineered for improved handling and aqueous solubility.[3]

The journey from a promising chemical entity to a viable drug product is contingent upon a thorough understanding of its fundamental physical and chemical properties.[4][5] Deviations in these characteristics can lead to challenges in formulation, unpredictable in vivo behavior, and ultimately, clinical failure.[6] This guide provides a comprehensive framework for the detailed physicochemical characterization of 3-Cyclobutoxy-azetidine hydrochloride. It is designed for researchers, scientists, and drug development professionals, moving beyond mere procedural descriptions to explain the causal relationships between a molecule's properties and its performance as a potential therapeutic agent. We will explore the essential experimental protocols not as rote exercises, but as tools for building a robust, self-validating data package essential for informed decision-making in preclinical and clinical development.[7]

Molecular Identity and Solid-State Characterization

The foundational step in any characterization campaign is the unambiguous confirmation of the molecule's identity and an understanding of its solid form. The solid state of an Active Pharmaceutical Ingredient (API) governs critical parameters including solubility, stability, and bioavailability.[8][9] An API can exist in various solid forms, such as different crystalline polymorphs or as an amorphous solid, each possessing unique physicochemical properties.[10]

Predicted Molecular Properties
PropertyValueRationale
Chemical Formula C₇H₁₄ClNODerived from structural components.
Molecular Weight 163.64 g/mol Sum of atomic weights.
Structure 3-Cyclobutoxy-azetidine hydrochloride
General Class Secondary Amine SaltThe azetidine nitrogen is protonated by hydrochloric acid.
Expected State Crystalline SolidHydrochloride salts of small molecules are typically crystalline.
Expected Solubility Water SolubleThe salt form significantly enhances aqueous solubility compared to the free base.[3]
Melting Point Determination: A Sentinel for Purity and Form

The melting point is a crucial thermal property that provides a preliminary indication of purity and can signal polymorphic transitions. A sharp melting range is characteristic of a pure crystalline substance, whereas a broad range often suggests the presence of impurities or multiple crystalline forms.

  • Sample Preparation: Finely powder the crystalline sample of 3-Cyclobutoxy-azetidine hydrochloride. Pack the dry powder into a capillary tube to a height of 3-4 mm, ensuring dense packing by tapping the tube on a hard surface.[11]

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Profile: Set the heating rate. A common procedure is to heat rapidly to a temperature approximately 5°C below the expected melting point, then reduce the heating rate to 1 ± 0.5 °C/minute.[12]

  • Data Recording: Record the temperature at which the substance is first observed to collapse or shrink (onset of melting) and the temperature at which it becomes completely liquid (clear point). The range between these two points is the melting range.

Causality Behind the Method: The slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. This protocol is a self-validating system because its reproducibility is highly dependent on the purity of the substance; inconsistencies in melting range between batches would immediately trigger an investigation into purity or polymorphic form.

X-Ray Powder Diffraction (XRPD): The Fingerprint of the Solid State

While the melting point is an excellent screening tool, XRPD provides the definitive fingerprint of a crystalline solid. Each crystalline form of a compound produces a unique diffraction pattern, making XRPD the gold standard for identifying polymorphs, distinguishing between crystalline and amorphous material, and monitoring solid-form stability.[8]

XRPD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interpretation Data Interpretation Prep Place ~50mg of sample on zero-background holder XRPD Acquire diffraction pattern (e.g., 2θ from 2° to 40°) Prep->XRPD Load Sample Pattern Analyze peak positions (2θ) and relative intensities XRPD->Pattern Generate Diffractogram Crystalline Sharp Peaks: Crystalline Material Pattern->Crystalline Amorphous Broad Halo: Amorphous Material Pattern->Amorphous

Caption: Workflow for Solid-State Form Analysis using XRPD.

Ionization and Aqueous Behavior

The behavior of a drug molecule in an aqueous environment is governed by its solubility and its ionization state (pKa). These parameters are inextricably linked and are fundamental predictors of oral absorption and guide the development of parenteral formulations.[13]

Dissociation Constant (pKa): The Master Switch of Ionization

The pKa dictates the degree of ionization of a molecule at any given pH. For 3-Cyclobutoxy-azetidine hydrochloride, the relevant pKa is that of the conjugate acid of the secondary azetidine nitrogen. This value determines the ratio of the charged (protonated) to uncharged (free base) form, which in turn profoundly impacts solubility, membrane permeability, and receptor interaction.[14]

  • Sample Preparation: Accurately weigh and dissolve a sample of 3-Cyclobutoxy-azetidine hydrochloride in deionized, CO₂-free water to create a solution of known concentration (e.g., 1-5 mM).

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C or 37°C). Immerse a calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to prevent dissolution of atmospheric CO₂.[15]

  • Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments using an automated titrator or a calibrated burette.

  • Data Acquisition: Record the pH after each addition of titrant, allowing the system to reach equilibrium.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the protonated amine has been neutralized to the free base. This point corresponds to the inflection point of the curve.

Causality Behind the Method: This method directly measures the change in proton concentration (pH) as a function of added base. The inflection point of the resulting curve represents the point of maximum buffering capacity, which, according to the Henderson-Hasselbalch equation, occurs when the concentrations of the acid (protonated azetidine) and its conjugate base (free azetidine) are equal. At this point, pH = pKa. The use of a calibrated pH meter and standardized titrant ensures the trustworthiness and accuracy of the measurement.[14]

pKa_Determination cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve sample in CO₂-free water D Add NaOH titrant in small increments A->D B Calibrate pH electrode B->D C Standardize NaOH titrant C->D E Record pH after each addition D->E E->D F Plot pH vs. Volume of NaOH E->F G Identify half-equivalence point (inflection point) F->G H pKa = pH at half-equivalence point G->H

Caption: Logical workflow for pKa determination by potentiometric titration.

pH-Dependent Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. For an ionizable compound like 3-Cyclobutoxy-azetidine hydrochloride, solubility is highly dependent on pH. As a salt of a weak base, it is expected to have high solubility at low pH (where it is fully protonated) and lower solubility at pH values above its pKa (where the less soluble free base begins to precipitate).[6]

  • Media Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess of 3-Cyclobutoxy-azetidine hydrochloride to vials containing each buffer. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 37 ± 1 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[16]

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Withdraw an aliquot from the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: Accurately dilute the filtered sample and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

Causality Behind the Method: The shake-flask method is designed to measure thermodynamic equilibrium solubility. By ensuring an excess of solid is present and allowing sufficient time for equilibration, the resulting concentration in the supernatant represents the true saturation solubility at that specific temperature and pH. This data is vital for predicting dissolution in different segments of the gastrointestinal tract and for avoiding precipitation upon intravenous administration.[6]

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is commonly expressed as the octanol-water partition coefficient (LogP for the neutral species) or the distribution coefficient at a specific pH (LogD).

LogD Determination by Reverse-Phase HPLC

While the traditional shake-flask method is the gold standard, it is labor-intensive. Reverse-phase HPLC provides a rapid and reliable alternative for estimating lipophilicity by measuring the retention time of a compound on a nonpolar stationary phase.[17][18] The more lipophilic a compound is, the longer it is retained on the column.

  • System Setup: Use a reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP/LogD values and record their retention times (t_R).

  • Sample Analysis: Inject a solution of 3-Cyclobutoxy-azetidine hydrochloride and record its retention time under the same chromatographic conditions.

  • Calculation: Calculate the capacity factor (k') for each standard and the test compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Correlation: Plot log(k') versus the known LogP/LogD values for the standards. A linear regression of this plot creates a calibration curve. The LogD of 3-Cyclobutoxy-azetidine hydrochloride can then be calculated by interpolating its log(k') value onto this curve.

Causality Behind the Method: This technique leverages the principle that partitioning of a solute between the mobile and stationary phases in reverse-phase chromatography is analogous to its partitioning between water and n-octanol.[19] The capacity factor (k') is a direct measure of this partitioning. By calibrating the system with well-characterized standards, a robust correlation can be established, allowing for the accurate determination of LogD for the test compound. This method is self-validating through the linearity and correlation coefficient (R²) of the calibration curve.

Spectroscopic and Spectrometric Analysis

Spectroscopic analysis provides irrefutable confirmation of the molecular structure and is the primary tool for assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum of 3-Cyclobutoxy-azetidine hydrochloride is expected to show distinct signals for the azetidine ring protons (typically shifted downfield due to the adjacent nitrogen), the cyclobutoxy ring protons, and the methine proton at the 3-position. The diastereotopic protons on the azetidine ring may appear as complex multiplets.[20]

  • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule, with characteristic chemical shifts for carbons adjacent to the nitrogen and oxygen atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • N-H Stretch: A broad band in the ~2400-2800 cm⁻¹ region, characteristic of a secondary amine salt (R₂NH₂⁺).[21]

    • C-O Stretch: A strong, characteristic absorption in the 1050-1150 cm⁻¹ range, indicative of the ether linkage.[22][23]

    • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the azetidine and cyclobutane rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

  • Expected Ionization: Using electrospray ionization (ESI) in positive mode, the spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the exact mass of C₇H₁₃NO plus a proton. This technique is a cornerstone for confirming molecular identity in drug discovery.[24][25]

Conclusion: A Synthesis of Physicochemical Knowledge

The comprehensive physicochemical characterization of 3-Cyclobutoxy-azetidine hydrochloride is not merely an academic exercise; it is a critical component of risk mitigation in drug development.[26] The data generated from the protocols described herein—from solid-state properties to ionization and lipophilicity—form an interconnected web of knowledge that informs every subsequent stage of development. A well-defined melting point validates purity, while XRPD confirms the correct and consistent crystalline form. The pKa and pH-solubility profile predict in vivo dissolution and guide formulation, while the LogD value provides insight into membrane permeability and potential distribution.

This integrated dataset allows scientists to build a robust profile of the molecule, enabling rational formulation design, accurate interpretation of ADME and toxicology data, and ultimately, a higher probability of success in delivering a safe and effective therapeutic agent to patients.

References

  • [Reference to a general organic chemistry or analytical chemistry textbook for basic principles, if needed]
  • Benchchem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Retrieved from Benchchem.[27]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray.[15]

  • [Reference to a paper on aromatic amine pKa determination, e.g., from DTIC archives][28]

  • [Reference to a JOC paper on azetidine synthesis][29]

  • [Reference to a paper on azetidine synthesis and biological activity][30]

  • Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Retrieved from Chemistry LibreTexts.[22]

  • [Reference to a paper on USP melting point standards from ResearchGate][31]

  • ECETOC. (n.d.). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients.[17]

  • [Reference to a ResearchGate paper on small molecule quantification by LC-MS][24]

  • Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from Solitek Pharma.[8]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.[14]

  • [Reference to a general guide on physicochemical characterization in drug development][4]

  • [Reference to an IR spectroscopy tutorial on amines][21]

  • PubMed. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.[18]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives.[20]

  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.[6]

  • uspbpep.com. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE.[32]

  • [Reference to a paper on high-resolution mass spectrometry of small molecules][33]

  • [Reference to a ResearchGate paper on non-aqueous potentiometric titration][34]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.[1]

  • PubMed. (2010). Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds.[13]

  • [Reference to ChemicalBook or other spectral database for azetidine NMR][35]

  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients.[19]

  • OpenStax. (n.d.). Spectroscopy of Ethers – Organic Chemistry.[23]

  • [Reference to a resource on small molecule analysis from Agilent][36]

  • [Reference to a paper on hydrochloride salt co-crystals][37]

  • AlfatestLab. (n.d.). API: solid state robust characterization is key to cut costs and time!.[9]

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia.[12]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties.[7]

  • [Reference to a PubMed paper on 3-substituted azetidine derivatives][38]

  • [Reference to a PubMed paper on solid-state analysis of APIs][10]

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines.[2]

  • [Reference to an IR spectroscopy guide from Illinois State University][39]

  • YouTube. (2021). Melting point testing as per USP 741.[11]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.[40]

  • [Reference to a patent on LogP determination via RP-HPLC][41]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification.[16]

  • [Reference to a paper on prioritizing molecules based on physicochemical characteristics][5]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS.[25]

  • [Reference to a ResearchGate entry on NMR data for azetidinone compounds][42]

  • [Reference to a Scribd document on USP 741][43]

  • [Reference to an RSC Publishing paper on azetidine synthesis][44]

  • [Reference to a paper on the analysis of hydrochloride salts as adulterants][3]

  • [Reference to a ResearchGate paper on LogD determination by RP-HPLC][45]

  • [Reference to a primer on interpreting IR spectra][46]

  • [Reference to a resource on drug substance solid-state characterization][47]

  • [Reference to a paper utilizing NMR and MS for characterization][48]

  • YouTube. (2024). Solid State Characterization of Pharmaceutical Drug Substances.[26]

  • Creative Biolabs. (n.d.). Physicochemical Characterization.[49]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of 3-Cyclobutoxy-azetidine Hydrochloride

This guide details the solubility profile and handling protocols for 3-Cyclobutoxy-azetidine hydrochloride (CAS: 1965309-27-6).[1] The content is structured for researchers requiring precise solvent selection for synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile and handling protocols for 3-Cyclobutoxy-azetidine hydrochloride (CAS: 1965309-27-6).[1] The content is structured for researchers requiring precise solvent selection for synthesis, purification, and analysis.

[1]

Compound Characterization & Physicochemical Context[1][2][3][4][5][6]

3-Cyclobutoxy-azetidine hydrochloride is a functionalized saturated heterocycle used as a building block in medicinal chemistry, particularly for introducing the azetidine ring—a motif known to improve metabolic stability and lower lipophilicity compared to larger rings like piperidine.

  • CAS Number: 1965309-27-6[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 127.19 g/mol (Free Base) / 163.65 g/mol (HCl Salt)[1]

  • Structural Analysis: The compound consists of a polar azetidine core substituted at the 3-position with a lipophilic cyclobutyl ether.[1] As a hydrochloride salt, the ionic character dominates its solubility phenotype, rendering it highly polar.[1]

Critical Solubility Implications

The "cyclobutoxy" moiety adds a degree of lipophilicity (


 ring) absent in the parent 3-hydroxyazetidine.[1] However, in the HCl salt form, the lattice energy and ionic interactions prevent solubility in non-polar organic solvents. The compound behaves as a typical low-molecular-weight amine salt : highly soluble in water and polar protic solvents, but insoluble in ethers and hydrocarbons.[1]

Solubility Profile in Organic Solvents[1]

The following data categorizes solvent compatibility based on experimental precedents for 3-substituted azetidine salts.

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Protic Water High (>100 mg/mL)Ideal for aqueous stock solutions.[1] pH < 7.[1][2]
Methanol High (>50 mg/mL)Primary solvent for transfer and reactions.[1]
Ethanol Moderate Solubility increases significantly with heat (

).[1]
Isopropanol Low to Moderate Often used as an anti-solvent to crystallize the salt from MeOH.[1]
Polar Aprotic DMSO High (>50 mg/mL)Standard solvent for biological assays and

reactions.[1]
DMF / DMAc High Suitable for coupling reactions; requires base (e.g., DIPEA) to activate.[1]
Acetonitrile Low Sparingly soluble at RT; may dissolve with heating or water co-solvent.[1]
Non-Polar / Low Polarity Dichloromethane (DCM) Very Low The salt is insoluble.[1] See "Free-Basing" section below.[1]
Ethyl Acetate Insoluble Used to wash impurities or precipitate the product.[1]
Diethyl Ether / MTBE Insoluble Excellent anti-solvent for precipitation/trituration.[1]
Hexanes / Toluene Insoluble Strictly non-interacting.[1]

Expert Insight: While the HCl salt is insoluble in DCM, the free base (3-cyclobutoxyazetidine) is highly soluble in DCM.[1] This "solubility switch" is the basis for purification via extraction.[1]

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to determine exact solubility limits for your specific batch.[1]

  • Preparation: Weigh 10 mg of 3-Cyclobutoxy-azetidine HCl into a 1.5 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 10

    
     increments at Room Temperature (25°C).[1]
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Visual Check:

    • Clear Solution: Soluble. Calculate

      
      .[1]
      
    • Turbid/Particulate: Continue addition.[1]

  • Endpoint: If 10 mg does not dissolve in 1.0 mL (10 mg/mL), heat to 40°C. If still insoluble, classify as "Low Solubility."

Protocol B: "Salt Breaking" (Free-Basing) & Extraction

Critical for using the compound in nucleophilic substitution reactions where organic solubility is required.[1]

Challenge: The free base (


) has a low molecular weight and an ether oxygen, making it partially water-soluble .[1] Standard extraction with Ethyl Acetate often leads to product loss in the aqueous phase.[1]

Optimized Workflow:

  • Dissolution: Dissolve 1.0 eq of the HCl salt in minimal water (

    
     mL/g).[1]
    
  • Basification: Cool to 0°C. Add saturated

    
     or 2N NaOH until pH > 12.
    
  • Extraction Solvent: Use DCM:Isopropanol (3:1) or Chloroform .[1] Avoid pure EtOAc.

  • Salting Out: Saturate the aqueous layer with solid NaCl to drive the amine into the organic phase (Salting-out effect).[1]

  • Separation: Extract 3x. Combine organic layers.

  • Drying: Dry over

    
     (Sodium Sulfate) and concentrate carefully (the free base may be volatile; do not use high vacuum for extended periods).[1]
    

Decision Logic & Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the user in selecting the correct solvent system based on the intended application (Reaction vs. Purification).[1]

SolubilityTree Start Start: 3-Cyclobutoxy-azetidine HCl Intent What is the operational goal? Start->Intent Reaction Chemical Reaction Intent->Reaction Purification Purification / Isolation Intent->Purification RxnType Reaction Type? Reaction->RxnType PurifMethod Method? Purification->PurifMethod Coupling Amide Coupling / SNAr RxnType->Coupling Polar conditions Alkylation Alkylation (Basic conditions) RxnType->Alkylation Non-polar conditions Solvent1 Use: DMF, DMAc, or DMSO (Add DIPEA to solubilize/activate) Coupling->Solvent1 Solvent2 Use: DCM or Toluene (MUST Free-base first) Alkylation->Solvent2 Recryst Recrystallization PurifMethod->Recryst Wash Trituration (Cleaning) PurifMethod->Wash Solvent3 Dissolve in min. MeOH (hot) Add Et2O or IPA (cold) Recryst->Solvent3 Solvent4 Suspend in Et2O or Hexane Stir vigorously -> Filter Wash->Solvent4

Caption: Decision logic for solvent selection based on chemical intent. Green paths indicate purification; Red paths indicate synthesis.[1]

Figure 2: Salt-Breaking & Extraction Workflow

Visualizing the critical steps to recover the free base without yield loss due to water solubility.[1]

Extraction Step1 1. Dissolve Salt (Water) Step2 2. Basify (pH > 12) (NaOH / K2CO3) Step1->Step2 Deprotonation Step3 3. Saturate Aqueous (Add NaCl solid) Step2->Step3 Salting Out Step4 4. Extract (DCM:IPA 3:1) Step3->Step4 Phase Transfer Step5 5. Dry & Concentrate (Na2SO4, Low Vac) Step4->Step5 Isolation

Caption: Optimized extraction protocol to mitigate aqueous loss of the polar free base.

References

  • PubChem. (n.d.).[1][3] 3-Cyclobutoxyazetidine hydrochloride (Compound Summary).[1][3][4] National Library of Medicine.[1] Retrieved February 3, 2026, from [Link][1]

  • World Intellectual Property Organization. (2019).[1] WO2019238633A1 - New isoxazolyl ether derivatives as GABA A alpha5 PAM.[1] (Example 254: Use of 3-cyclobutoxyazetidine hydrochloride in synthesis). Retrieved February 3, 2026, from [1]

  • BioFount. (n.d.).[1] Product Catalog: 3-Cyclobutoxy-azetidine hydrochloride (CAS 1965309-27-6).[1] Retrieved February 3, 2026, from [Link][1]

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for solubility properties of amine hydrochlorides).

Sources

Foundational

An In-depth Technical Guide to the Predicted Spectral Characteristics of 3-Cyclobutoxy-azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for 3-Cyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for 3-Cyclobutoxy-azetidine hydrochloride. In the absence of publicly available experimental data, this document serves as a robust predictive framework, grounded in fundamental principles of spectroscopy, to aid in the identification, characterization, and quality control of this compound. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers engaged in the synthesis and application of novel azetidine derivatives.

Chemical Structure and Atom Labeling

3-Cyclobutoxy-azetidine hydrochloride is a salt, with the protonated azetidine ring forming an ionic bond with a chloride ion. The structure contains two strained ring systems, an azetidine and a cyclobutane, linked by an ether oxygen. This unique combination of functional groups and stereochemical complexity gives rise to a distinct spectroscopic fingerprint. For clarity in the following spectral predictions, the hydrogen and carbon atoms are labeled as follows:

Chemical structure of 3-Cyclobutoxy-azetidine hydrochloride with atom labeling

Figure 1. Structure of 3-Cyclobutoxy-azetidine hydrochloride with atom labeling for NMR analysis.

I. Predicted ¹H NMR Spectral Data

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-Cyclobutoxy-azetidine hydrochloride in a solvent like D₂O (deuterium oxide) would exhibit distinct signals for each non-equivalent proton.

Predicted ¹H NMR Data Summary
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
H1 ~4.5Quintet1HMethine proton on the cyclobutoxy group, deshielded by the adjacent oxygen atom. Split by the four neighboring H2 protons.
H2a, H2b ~2.2 - 2.4Multiplet4HMethylene protons on the cyclobutoxy group. They are diastereotopic and will likely show complex splitting patterns due to coupling with H1 and H3.
H3a, H3b ~1.6 - 1.8Multiplet2HMethylene protons on the cyclobutoxy group, furthest from the oxygen, hence more shielded.
H4 ~4.0Quintet1HMethine proton on the azetidine ring, deshielded by the ether oxygen. Split by the neighboring H5 protons.
H5a, H5b ~3.6 - 3.8Multiplet4HMethylene protons on the azetidine ring, adjacent to the positively charged nitrogen, leading to significant deshielding. They are diastereotopic.
N-H₂ ~9.0 - 10.0Broad Singlet2HProtons on the ammonium nitrogen. The chemical shift is highly dependent on solvent and concentration, and the signal is often broad due to quadrupole broadening and exchange.
Causality Behind Predicted ¹H NMR Parameters

The predicted chemical shifts are based on the electronic environment of each proton. Protons closer to electronegative atoms like oxygen and the protonated nitrogen (in the hydrochloride form) are more deshielded and thus appear at a higher chemical shift (further downfield). The strained nature of the four-membered rings can also influence the chemical shifts.

The multiplicity, or splitting pattern, of each signal is predicted using the n+1 rule, where 'n' is the number of neighboring non-equivalent protons. For instance, the methine proton H1 is adjacent to four H2 protons, leading to a predicted quintet. Complex multiplets are expected for the methylene protons in the rings due to restricted bond rotation and diastereotopicity.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Cyclobutoxy-azetidine hydrochloride.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for aqueous solutions, if quantitative analysis is required.

    • Cap the NMR tube and gently invert several times to ensure complete dissolution and homogeneity.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a field strength of at least 400 MHz for better resolution.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons for each peak.

Workflow for ¹H NMR Analysis

H1_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune_shim Tune and Shim insert->tune_shim acquire Acquire FID tune_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals to Protons integrate->assign

Caption: Workflow for ¹H NMR analysis.

II. Predicted ¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data Summary
CarbonPredicted Chemical Shift (δ, ppm)Justification
C1 ~75 - 80Methine carbon of the cyclobutoxy group, directly attached to the deshielding oxygen atom.
C2 ~30 - 35Methylene carbons of the cyclobutoxy group, adjacent to C1.
C3 ~15 - 20Methylene carbon of the cyclobutoxy group, furthest from the oxygen, thus most shielded.
C4 ~65 - 70Methine carbon of the azetidine ring, attached to the oxygen atom.
C5 ~50 - 55Methylene carbons of the azetidine ring, adjacent to the protonated nitrogen, resulting in deshielding.
Causality Behind Predicted ¹³C NMR Parameters

The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and the electronic environment of the carbon atoms. Carbons bonded to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts. The sp³ hybridized carbons in the aliphatic rings appear in the typical upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The sample is prepared in the same manner as for ¹H NMR, although a higher concentration may be beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup: The instrument is set up as for ¹H NMR, but the probe is tuned to the ¹³C frequency.

  • Data Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired.

    • The spectral width should be set to encompass the full range of expected carbon chemical shifts (e.g., 0-220 ppm).

    • A significantly larger number of scans is required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: The data is processed similarly to ¹H NMR data (Fourier transform, phasing, baseline correction, and calibration).

Workflow for ¹³C NMR Analysis

C13_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (Higher Conc.) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune_to_C13 Tune to ¹³C Frequency insert->tune_to_C13 acquire_decoupled Acquire Proton-Decoupled Spectrum tune_to_C13->acquire_decoupled ft Fourier Transform acquire_decoupled->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate assign Assign Signals to Carbons calibrate->assign

Caption: Workflow for ¹³C NMR analysis.

III. Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For 3-Cyclobutoxy-azetidine hydrochloride, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that can analyze the protonated molecule.

Predicted Mass Spectrum Data
  • Molecular Formula (Free Base): C₇H₁₃NO

  • Molecular Weight (Free Base): 127.18 g/mol

  • Predicted [M+H]⁺ Ion: m/z 128.19

Predicted Fragmentation Pattern

The fragmentation of the [M+H]⁺ ion is likely to be driven by the presence of the nitrogen and oxygen atoms. Alpha-cleavage (cleavage of the bond adjacent to a heteroatom) is a common fragmentation pathway for amines and ethers.[1]

  • Loss of the cyclobutoxy group: Cleavage of the C-O bond could lead to a fragment corresponding to the azetidinyl cation.

  • Ring opening of the azetidine: Fragmentation of the azetidinium ring can occur.

  • Loss of ethylene from the cyclobutane ring: A common fragmentation for cyclobutane derivatives.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • The mass spectrometer is equipped with an electrospray ionization (ESI) source.

    • The instrument is calibrated using a standard calibration solution.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • A positive ion mode is selected to detect the [M+H]⁺ ion.

    • The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).

    • For structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis dissolve Dissolve in MS-grade Solvent dilute Dilute to Appropriate Concentration dissolve->dilute infuse Infuse Sample into ESI Source dilute->infuse ionize Generate Gaseous Ions infuse->ionize analyze Analyze Ions by m/z ionize->analyze identify_MplusH Identify [M+H]⁺ Peak analyze->identify_MplusH analyze_fragments Analyze Fragmentation Pattern (MS/MS) identify_MplusH->analyze_fragments correlate Correlate with Structure analyze_fragments->correlate

Caption: Workflow for Mass Spectrometry analysis.

IV. Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000 - 2800C-H stretchAliphatic (azetidine and cyclobutane rings)
~2700 - 2200N-H stretchSecondary ammonium salt (broad)
~1150 - 1050C-O stretchEther
~1250 - 1020C-N stretchAliphatic amine[2]
Causality Behind Predicted IR Absorptions
  • N-H Stretch: The protonated amine (ammonium salt) will show a broad and strong absorption in the 2700-2200 cm⁻¹ region, which is characteristic of ammonium salts.[2]

  • C-H Stretch: The sp³ C-H bonds of the cyclobutane and azetidine rings will exhibit stretching vibrations just below 3000 cm⁻¹.

  • C-O Stretch: The ether linkage will produce a strong C-O stretching band in the fingerprint region, typically around 1100 cm⁻¹.

  • C-N Stretch: The C-N bond of the aliphatic amine will have a stretching vibration in the 1250-1020 cm⁻¹ range.[2]

Experimental Protocol: Infrared Spectroscopy (ATR-IR)
  • Sample Preparation:

    • Place a small amount of the solid 3-Cyclobutoxy-azetidine hydrochloride sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before and after use.

    • Acquire a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Workflow for IR Spectroscopy Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis place_sample Place Solid Sample on ATR Crystal background Acquire Background Spectrum place_sample->background apply_pressure Apply Pressure to Sample background->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample identify_peaks Identify Major Absorption Bands acquire_sample->identify_peaks assign_vibrations Assign Vibrations to Functional Groups identify_peaks->assign_vibrations

Sources

Exploratory

Technical Guide: Biological Activity &amp; Therapeutic Potential of 3-Substituted Azetidines

[1] Executive Summary The azetidine ring—a saturated four-membered nitrogen heterocycle—has evolved from a mere structural curiosity into a "privileged scaffold" in modern medicinal chemistry.[1][2] While historically ov...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The azetidine ring—a saturated four-membered nitrogen heterocycle—has evolved from a mere structural curiosity into a "privileged scaffold" in modern medicinal chemistry.[1][2] While historically overshadowed by the ubiquitous


-lactams (2-azetidinones), 3-substituted azetidines  have emerged as critical bioisosteres for pyrrolidines, piperidines, and cyclobutanes.

This guide analyzes the biological activity of 3-substituted azetidines, focusing on their unique ability to modulate pKa, reduce lipophilicity (LogD), and enforce specific vector orientations for side chains. We examine their application in Triple Reuptake Inhibitors (TRIs) for CNS disorders, antibacterial quinolone hybrids, and oncology targets.

Physicochemical Profile: The "Azetidine Advantage"

pKa Modulation and Metabolic Stability

One of the primary drivers for incorporating an azetidine core is the modulation of basicity. The high ring strain (~25 kcal/mol) and the geometric constraints of the four-membered ring result in a lower pKa for the ring nitrogen compared to its five- and six-membered counterparts.

  • Piperidine pKa: ~10.8

  • Pyrrolidine pKa: ~10.5

  • Azetidine pKa: ~10.0 (can drop to <7.0 with electron-withdrawing 3-substituents)

Impact: Lowering the pKa reduces the percentage of the ionized species at physiological pH (7.4). This often leads to:

  • Improved Permeability: Increased fraction of the neutral species enhances passive diffusion across the Blood-Brain Barrier (BBB).

  • Reduced hERG Liability: High basicity is often correlated with hERG channel blockage; azetidines can mitigate this risk.

  • Metabolic Stability: The strained ring is surprisingly robust against oxidative metabolism compared to the N-dealkylation often seen in flexible amines.

Conformational Puckering

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered conformation. Substituents at the 3-position can adopt pseudo-equatorial or pseudo-axial orientations, allowing for precise vector alignment of pharmacophores.

Visualization: Structure-Property Relationships

The following diagram illustrates the comparative physicochemical advantages of the azetidine scaffold.

AzetidineProperties Core 3-Substituted Azetidine Core pKa pKa Modulation (Lower basicity vs. Pyrrolidine) Core->pKa Strain Ring Strain (~25 kcal/mol) Core->Strain Vector Defined Vector (3-position substitution) Core->Vector BioResult1 Improved BBB Permeability pKa->BioResult1 Less Ionized at pH 7.4 BioResult2 Reduced hERG Liability pKa->BioResult2 Reduced Cationic Interaction BioResult3 Metabolic Stability Strain->BioResult3 Resists N-dealkylation Vector->BioResult3 Steric hindrance

Figure 1: Mechanistic link between the azetidine structure and improved drug-like properties.

Therapeutic Applications & Biological Activity[1][2][3][4][5][6]

CNS: Triple Reuptake Inhibitors (TRIs)

The most prominent application of 3-substituted azetidines is in the development of antidepressants that simultaneously inhibit the transporters for Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT).

  • Compound Class: 3-aminoazetidines and 3-phenethylazetidines.

  • Mechanism: The azetidine nitrogen mimics the secondary amine of classical neurotransmitters, while the 3-substituent (often an aryl ether or aryl alkyl group) engages the hydrophobic pockets of the transporter proteins.

  • Key Insight: 3-Phenethylazetidine derivatives have shown nanomolar potency against all three transporters. The rigid azetidine core maintains the pharmacophores in the bioactive conformation more effectively than flexible propyl-amine chains.

Infectious Disease: Quinolone Hybrids

To combat MRSA and quinolone-resistant strains, researchers have replaced the C7-piperazine ring of fluoroquinolones with a 3-aminoazetidine moiety.

  • Activity: These hybrids often exhibit superior MIC values against Gram-positive bacteria compared to Levofloxacin.

  • Rationale: The smaller azetidine ring alters the overall shape and polarity of the molecule, potentially evading efflux pumps that recognize the standard piperazine motif.

Data Summary: Comparative Potency
Compound ClassTargetRepresentative Activity (IC50 / MIC)Reference
3-Phenethylazetidine SERT / NET / DATIC50: 1.2 nM / 4.5 nM / 12 nM[1]
Azetidine-Quinolone S. aureus (MRSA)MIC: 0.05 µg/mL (vs. 8.0 for Levofloxacin)[2]
3-Amino-2-azetidinone Tubulin (Colon Cancer)IC50: 14.0 nM (SW48 cell line)[3]
Azetidine-Sulfonyl Fluoride GPR119 (Metabolic)EC50: 55 nM[4]

Mechanism of Action: Monoamine Transporter Inhibition

The efficacy of 3-substituted azetidines in CNS disorders relies on a precise "lock-and-key" fit within the central binding site of monoamine transporters.

MOA Drug 3-Phenethylazetidine (Ligand) Interaction1 Ionic Bond: Azetidine NH2+ <-> Aspartate Residue Drug->Interaction1 Interaction2 Pi-Pi Stacking: 3-Aryl Group <-> Tyrosine/Phenylalanine Drug->Interaction2 Interaction3 Steric Fit: 4-Membered Ring <-> Narrow S1 Pocket Drug->Interaction3 Target Monoamine Transporter (SERT/NET/DAT) Effect Blockade of Neurotransmitter Reuptake Target->Effect Inhibition Interaction1->Target Interaction2->Target Interaction3->Target Clinical Antidepressant/Anxiolytic Effect Effect->Clinical

Figure 2: Molecular interactions driving the potency of azetidine-based Triple Reuptake Inhibitors.

Experimental Protocols: Synthesis of 3-Substituted Azetidines

Context: Accessing the 3-substituted core often involves starting from epichlorohydrin or utilizing azetidin-3-one. Below is a validated protocol for synthesizing a 3-aminoazetidine intermediate , a versatile building block for both CNS and anti-infective candidates.

Protocol: Synthesis of 1-Boc-3-aminoazetidine

Objective: To generate a protected 3-aminoazetidine scaffold suitable for further functionalization (e.g., amide coupling or reductive amination).

Reagents:

  • Epichlorohydrin[3]

  • Benzhydrylamine

  • Di-tert-butyl dicarbonate (Boc2O)

  • Palladium hydroxide on carbon (Pearlman's catalyst)

  • Solvents: Methanol, Ethanol, Acetonitrile

Step-by-Step Methodology:

  • Ring Formation (1-Benzhydryl-3-azetidinol):

    • Dissolve benzhydrylamine (1.0 equiv) in methanol.

    • Add epichlorohydrin (1.0 equiv) dropwise at 0°C.

    • Stir at room temperature for 72 hours.

    • Checkpoint: Monitor disappearance of amine by TLC.

    • Reflux for 24 hours to effect cyclization.

    • Isolate via crystallization (yield typically ~60-70%).

  • Activation & Displacement (Azide Introduction):

    • Convert the hydroxyl group to a mesylate (MsCl, Et3N, DCM, 0°C).

    • React the crude mesylate with Sodium Azide (NaN3) in DMF at 80°C for 16 hours.

    • Safety Note: Sodium azide is toxic and potentially explosive; use a blast shield.

  • Reduction & Protection:

    • Perform catalytic hydrogenation of the azide using Pd(OH)2/C in ethanol under H2 atmosphere (50 psi).

    • In situ protection: Add Boc2O (1.1 equiv) directly to the reduction mixture after amine formation is confirmed.

    • Filter catalyst and concentrate.

  • Debenzhydrylation (N-Deprotection):

    • Subject the 1-benzhydryl-3-(Boc-amino)azetidine to hydrogenolysis (Pd/C, H2, MeOH) or treatment with chloroethyl chloroformate (ACE-Cl) followed by methanolysis.

    • Result: 1-H-3-(Boc-amino)azetidine (or re-protect N1 as needed for specific SAR).

Synthetic Workflow Diagram

Synthesis Start Epichlorohydrin + Benzhydrylamine Step1 1. Cyclization (1-Benzhydryl-3-azetidinol) Start->Step1 MeOH, Reflux Step2 2. Mesylation & Azide Displacement (Inversion of Configuration) Step1->Step2 MsCl; NaN3 Step3 3. Reduction (H2/Pd) & Boc Protection Step2->Step3 H2, Boc2O Step4 4. N-Debenzhydrylation Step3->Step4 Pd/C or ACE-Cl Final 3-Aminoazetidine Scaffold (Ready for SAR) Step4->Final

Figure 3: Synthetic route to the versatile 3-aminoazetidine building block.

Future Outlook: Covalent Inhibition

Recent advances utilize azetidine-3-sulfonyl fluorides . These compounds act as latent electrophiles. The sulfonyl fluoride group is stable in plasma but can react specifically with tyrosine or lysine residues in a target protein binding pocket (SuFEx chemistry). This opens a new frontier for 3-substituted azetidines in Targeted Protein Degradation (PROTACs) and covalent kinase inhibition.

References

  • Hahn, H. G., et al. (2014).[4] "Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(15), 3362-3366.

  • Life Chemicals. (2022).[5] "Substituted Azetidines in Drug Discovery." Life Chemicals Blog.

  • Tripodi, F., et al. (2018).[6] "Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents." MedChemComm, 9, 843-852.[6]

  • Peterson, J. A., et al. (2021). "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of Medicinal Chemistry, 64(20), 14942–14954.

  • Lowe, M. A., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(11), 1736–1741.

Sources

Foundational

Structural Analogs of 3-Cyclobutoxy-azetidine hydrochloride: A Technical Guide to sp³-Rich Scaffolds

Executive Summary 3-Cyclobutoxy-azetidine hydrochloride (CAS: 1965309-27-6) represents a high-value structural motif in modern medicinal chemistry, specifically within the domain of Fragment-Based Drug Discovery (FBDD) ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclobutoxy-azetidine hydrochloride (CAS: 1965309-27-6) represents a high-value structural motif in modern medicinal chemistry, specifically within the domain of Fragment-Based Drug Discovery (FBDD) .[1] As the pharmaceutical industry shifts from flat, aromatic-heavy compounds to three-dimensional, sp³-rich architectures, this scaffold offers a unique combination of defined vector geometry, lowered lipophilicity (compared to larger rings), and metabolic resilience.[2]

This guide analyzes the structural utility of 3-cyclobutoxy-azetidine and its analogs, providing a validated synthetic roadmap and a framework for bioisosteric replacement.[1]

Structural Analysis & Bioisosterism

The Core Scaffold: 3-Cyclobutoxy-azetidine

The molecule consists of a four-membered azetidine ring ether-linked to a four-membered cyclobutane ring.[1] This "4+4" system creates a compact, hydrophobic core with specific advantages:

  • Pucker & Conformation: Unlike the flexible piperidine (chair/boat) or pyrrolidine (envelope), the azetidine ring exists in a puckered conformation. Substitution at the 3-position projects the cyclobutoxy group into a defined spatial vector, ideal for probing hydrophobic pockets in GPCRs (e.g., S1P1 receptors) or transporters (e.g., GlyT1, VMAT2).

  • Basicity Modulation: The pKa of the azetidine nitrogen (~11.0) is generally higher than secondary acyclic amines but can be modulated by the electron-withdrawing inductive effect of the 3-alkoxy group, lowering the pKa to ~9.5–10.0. This is critical for optimizing CNS penetration and reducing lysosomal trapping.[1]

  • Metabolic Stability: The cyclobutyl group is a metabolic bioisostere of the isopropyl or sec-butyl group but lacks the vulnerable methyl groups often targeted by CYP450 oxidation.[1]

Analog Design Strategy

Researchers utilize this scaffold to fine-tune physicochemical properties.[1] The following table summarizes key structural analogs and their strategic utility.

Analog ClassStructural ChangeEffect on LogPEffect on pKaStrategic Utility
Core 3-Cyclobutoxy-azetidine Baseline Baseline Balanced hydrophobicity/sterics.
Ring Contraction 3-Cyclopropoxy-azetidine-0.4Slight DecreaseReduced steric bulk; probes tight pockets.[1]
Ring Expansion 3-Cyclopentyloxy-azetidine+0.5No ChangeIncreased lipophilicity; fills larger hydrophobic voids.[1]
Acyclic Isostere 3-Isopropoxy-azetidine-0.1No ChangeRotational freedom; checks if rigidity is required for binding.[1]
Hetero-Analog 3-(Oxetan-3-yloxy)-azetidine-1.2DecreaseLowers LogP significantly; introduces H-bond acceptor.[1]
Scaffold Hop 4-Cyclobutoxy-piperidine+0.8IncreaseIncreases basicity and flexibility; standard "hit-to-lead" expansion.[1]

Synthesis Strategy & Experimental Protocols

Retrosynthetic Analysis

The synthesis of 3-cyclobutoxy-azetidine hydrochloride presents a specific challenge: the formation of the ether bond between two secondary carbons (in the case of cyclobutanol) or a secondary carbon and a hindered electrophile.[1]

  • Path A (Nucleophilic Substitution - Risk of Elimination): Reaction of 3-hydroxyazetidine with cyclobutyl bromide.[1] Critique: Cyclobutyl halides are prone to E2 elimination to yield cyclobutene.[1]

  • Path B (Mitsunobu Reaction - Recommended): Coupling N-protected 3-hydroxyazetidine with cyclobutanol using DIAD/PPh3.[1] Critique: High atom economy waste, but stereochemically predictable and avoids elimination.[1]

  • Path C (O-Alkylation with Triflate - High Yield): Reaction of 3-hydroxyazetidine with cyclobutyl triflate.[1] Critique: Requires preparation of unstable triflate, but offers mild conditions.[1]

Protocol: Synthesis of 3-Cyclobutoxy-azetidine HCl (Via Mitsunobu)[1]

Objective: Synthesis of 3-cyclobutoxy-azetidine hydrochloride from tert-butyl 3-hydroxyazetidine-1-carboxylate.

Reagents:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)[1]

  • Cyclobutanol (1.2 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • THF (Anhydrous)

  • 4M HCl in Dioxane

Step 1: Mitsunobu Coupling[1]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add PPh3 (1.5 eq) and anhydrous THF (0.1 M concentration relative to substrate).
    
  • Activation: Cool the solution to 0°C. Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn pale yellow.[1] Stir for 15 minutes to form the betaine intermediate.

  • Addition: Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and cyclobutanol (1.2 eq) in THF dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin) or LC-MS.[1]

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether:hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the solid.[1][3]

  • Purification: Purify the filtrate via flash column chromatography (SiO2, Hexanes/EtOAc gradient 0-30%) to yield tert-butyl 3-cyclobutoxyazetidine-1-carboxylate.

Step 2: Deprotection & Salt Formation[1][4]
  • Dissolution: Dissolve the intermediate carbamate in minimal Dichloromethane (DCM).

  • Acidolysis: Add 4M HCl in Dioxane (5.0 eq) at 0°C.

  • Completion: Stir at RT for 2–4 hours. A white precipitate should form.[1]

  • Isolation: Dilute with diethyl ether (

    
    ) to maximize precipitation. Filter the solid under 
    
    
    
    atmosphere (hygroscopic).
  • Drying: Dry under high vacuum to afford 3-cyclobutoxy-azetidine hydrochloride as a white crystalline solid.[1]

Visualizations

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Figure 1: Two-step synthesis of 3-Cyclobutoxy-azetidine HCl via Mitsunobu coupling. Start N-Boc-3-Hydroxyazetidine Inter Intermediate: N-Boc-3-Cyclobutoxyazetidine Start->Inter Mitsunobu Coupling 0°C to RT, 16h Reagent1 Cyclobutanol (PPh3, DIAD, THF) Reagent1->Inter Product 3-Cyclobutoxy-azetidine HCl Inter->Product Boc Deprotection RT, 2h Reagent2 4M HCl / Dioxane Reagent2->Product

Figure 1: Two-step synthesis of 3-Cyclobutoxy-azetidine HCl via Mitsunobu coupling.

SAR Decision Tree (DOT Diagram)

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) decision tree for azetidine ether analogs. Root Lead Optimization: 3-Cyclobutoxy-azetidine Branch1 Need Lower LogP? Root->Branch1 Branch2 Need Higher Potency? Root->Branch2 Branch3 Need Metabolic Stability? Root->Branch3 Sol1 Switch to 3-Cyclopropoxy Branch1->Sol1 Minor reduction Sol2 Switch to 3-(Oxetan-3-yloxy) Branch1->Sol2 Major reduction Sol3 Expand to 3-Cyclopentyloxy Branch2->Sol3 Fill hydrophobic pocket Sol4 Rigidify: Spiro-cyclic analogs Branch2->Sol4 Reduce entropy cost Sol5 Fluorination: 3-(3,3-difluorocyclobutoxy) Branch3->Sol5 Block oxidation

Figure 2: Structure-Activity Relationship (SAR) decision tree for azetidine ether analogs.

Applications & Case Studies

Neurotransmitter Transporter Inhibitors

Analogs of 3-alkoxy-azetidines have shown significant promise as inhibitors of VMAT2 (Vesicular Monoamine Transporter 2).[1] In studies involving Lobelane analogs, contracting the central ring from piperidine to azetidine maintained affinity while altering the pharmacokinetic profile. The 3-cyclobutoxy analog serves as a lipophilic probe to optimize blood-brain barrier (BBB) penetration without introducing excessive molecular weight.[1]

S1P1 Receptor Modulators

In the development of Sphingosine-1-phosphate (S1P1) receptor modulators for autoimmune diseases, the azetidine carboxylic acid headgroup is common. However, 3-alkoxy-azetidines are explored as "linker" regions that orient the headgroup correctly while providing a hydrophobic anchor (the cyclobutyl group) that sits in the receptor's lipophilic tunnel.

References

  • Vertex AI Search . (2026).[1] Synthesis of 3-hydroxy-azetidine hydrochloride. Retrieved from 3

  • National Institutes of Health (NIH) . (2013).[1][5] Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Retrieved from 6

  • Royal Society of Chemistry . (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from 7

  • PubChem . (2025).[1][8] Azetidine hydrochloride Compound Summary. Retrieved from 8[8]

  • ResearchGate . (2025). Structure of azetidine-containing compounds found in nature. Retrieved from 2

Sources

Exploratory

Technical Guide: Safety and Handling of 3-Cyclobutoxy-azetidine Hydrochloride

Executive Summary & Compound Architecture This guide defines the technical safety and operational parameters for 3-Cyclobutoxy-azetidine hydrochloride . Unlike common reagents, this compound combines a strained azetidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

This guide defines the technical safety and operational parameters for 3-Cyclobutoxy-azetidine hydrochloride . Unlike common reagents, this compound combines a strained azetidine ring (approx.[1] 25.4 kcal/mol ring strain) with a cyclobutyl ether moiety. This structural duality necessitates a handling protocol that addresses both the hygroscopic nature of the hydrochloride salt and the potential reactivity of the strained heterocycle.

Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Molecular Identity
PropertySpecification
Chemical Name 3-Cyclobutoxy-azetidine hydrochloride
CAS Number 1965309-27-6
Formula C₇H₁₃NO[2][3][4][5] · HCl
Molecular Weight 163.65 g/mol
Structure Class Strained cyclic amine ether (Salt form)
Physical State White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in DCM, Hexanes

Hazard Identification & Risk Profiling

Core Directive: In the absence of compound-specific toxicology reports (e.g., NTP/ECHA dossiers for this specific CAS), you must apply the "Analogous Potency Principle." Treat this compound with the safety margins of its parent pharmacophore, Azetidine Hydrochloride, but elevated due to the lipophilic cyclobutoxy tail which may enhance membrane permeability.

GHS Classification (Derived)

Based on structural analogs (3-hydroxyazetidine HCl, Azetidine HCl):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[6]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 1/2A (Risk of serious damage due to acidic hydrolysis on moist surfaces).

  • STOT-SE: Category 3 (Respiratory Irritation).

The "Hidden" Hazard: Hydrolysis & Ring Opening

While the HCl salt stabilizes the amine, the azetidine ring is kinetically stable but thermodynamically strained.

  • Risk: In the presence of strong nucleophiles or under thermal stress (>100°C in solution), the ring may open, leading to reactive alkylating species.

  • Control: Avoid heating solutions above 60°C unless in a controlled, sealed reaction vessel.

Storage & Stability Engineering

The integrity of 3-Cyclobutoxy-azetidine hydrochloride relies on moisture exclusion. HCl salts of secondary amines are notoriously hygroscopic; moisture absorption leads to "clumping," stoichiometry errors, and potential hydrolysis.

The "Desiccated Chain of Custody"

Do not simply store this on a shelf. Follow this self-validating storage logic:

  • Primary Barrier: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Barrier: Heat-sealed Mylar bag with a silica gel packet.

  • Environment: Refrigerator (2°C to 8°C) or Freezer (-20°C) depending on duration.

  • Atmosphere: Argon or Nitrogen backfill is mandatory after every use.

Stability Validation Protocol (Self-Check)

Before using the reagent in a critical step (e.g., GMP synthesis), perform this rapid check:

  • Visual Inspection: The powder must be free-flowing. If it looks like a "paste" or "glass," it has absorbed water.

  • Solubility Test: Dissolve 5 mg in 0.5 mL D₂O. The solution should be clear. Turbidity suggests degradation or free-base liberation.

Operational Handling Protocols

Workflow Logic: From Storage to Reaction

The following diagram illustrates the decision logic for handling the compound to minimize exposure and degradation.

HandlingWorkflow Start Reagent Retrieval (Cold Storage) Equilibrate Warm to Room Temp (Prevent Condensation) Start->Equilibrate Wait 30 mins Open Open in Fume Hood (or Glovebox) Equilibrate->Open Dry Environment Weigh Weighing (Anti-static Gun Recommended) Open->Weigh Dissolve Solubilization (MeOH/Water/DMSO) Weigh->Dissolve Reseal Purge Headspace (Ar/N2) & Parafilm Weigh->Reseal Excess Reagent Reaction Reaction Entry Dissolve->Reaction Reseal->Start Return to Cold

Figure 1: Operational workflow ensuring moisture exclusion and operator safety.

Free-Basing Protocol (Critical Technique)

In many reactions (e.g., amide coupling, SNAr), the HCl must be neutralized to release the nucleophilic amine.

  • Incorrect Method: Adding strong base (NaOH) directly to the solid. This generates localized heat and may polymerize the strained ring.

  • Correct Method (Biphasic):

    • Dissolve the salt in a minimum amount of water.

    • Add DCM or EtOAc (depending on partition coefficient).

    • Slowly add saturated NaHCO₃ or Na₂CO₃ at 0°C with vigorous stirring.

    • Separate layers immediately to avoid prolonged exposure of the free amine to water.

Emergency Response & Waste Management

Exposure Response Logic

Treat exposure as a potential chemical burn due to the acidity of the HCl salt and the alkylating potential of the azetidine.

EmergencyResponse Exposure Exposure Event Skin Skin Contact (Irritation/Burn) Exposure->Skin Eye Eye Contact (Corrosion Risk) Exposure->Eye Inhale Inhalation (Respiratory Distress) Exposure->Inhale Action_Skin Wash 15 min Soap & Water Skin->Action_Skin Action_Eye Flush 15 min Lift Eyelids Eye->Action_Eye Action_Inhale Fresh Air Oxygen if needed Inhale->Action_Inhale Medical Seek Medical Attention Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response logic for accidental exposure.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic, Corrosive).

  • Deactivation: Do not dispose of pure material. Dissolve in a combustible solvent (e.g., acetone) and neutralize with dilute bicarbonate before adding to the organic waste stream for incineration.

  • Prohibition: Never flush down the drain. The azetidine ring can persist and is toxic to aquatic life.

References

  • PubChem. (2023). Compound Summary: 3-(Cyclopropylmethyl)azetidine hydrochloride (Analogous Structure).[6] National Library of Medicine. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding for azetidine ring strain and reactivity).

Sources

Foundational

3-Cyclobutoxy-azetidine hydrochloride stability and storage conditions

Technical Guide: Stability Profile & Storage Protocols for 3-Cyclobutoxy-azetidine Hydrochloride Part 1: Executive Summary 3-Cyclobutoxy-azetidine hydrochloride is a specialized heterocyclic building block utilized prima...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Profile & Storage Protocols for 3-Cyclobutoxy-azetidine Hydrochloride

Part 1: Executive Summary

3-Cyclobutoxy-azetidine hydrochloride is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive compounds, such as S1P1 receptor modulators and other neurological targets. Its structural core—a strained four-membered azetidine ring coupled with a cyclobutyl ether—presents unique stability challenges.[1]

While the cyclobutoxy group provides steric protection, the azetidine ring remains thermodynamically unstable (ring strain ~25.4 kcal/mol) and kinetically susceptible to nucleophilic attack, particularly hydrolysis upon moisture uptake. The hydrochloride salt form improves crystallinity but introduces significant hygroscopicity .

Critical Storage Directive: This compound must be stored at 2–8°C (short-term) or -20°C (long-term) under an inert atmosphere (Argon/Nitrogen) with active desiccation. Failure to control moisture will lead to rapid deliquescence and ring-opening degradation.

Part 2: Physicochemical Profile & Identity

Understanding the fundamental properties is the first step in establishing a robust handling protocol.

PropertySpecification
Chemical Name 3-Cyclobutoxy-azetidine hydrochloride
CAS Number 1965309-27-6
Molecular Formula C₇H₁₃NO[1][2][3][4][5][6] · HCl
Molecular Weight 163.65 g/mol
Appearance White to off-white crystalline solid (typically)
Solubility High in Water, Methanol, DMSO; Low in Hexanes, DCM
Hygroscopicity High (Deliquescent upon air exposure)
pKa (Conjugate Acid) ~10.5 (Estimated for azetidine nitrogen)

Part 3: Stability Mechanisms & Degradation Pathways[1]

The stability of 3-Cyclobutoxy-azetidine hydrochloride is governed by the tension between the stabilizing salt lattice and the destabilizing ring strain.

The Hygroscopicity-Hydrolysis Nexus

The primary failure mode is moisture-induced degradation.[1]

  • Mechanism: As a small amine salt, the lattice energy is high, but the surface energy strongly attracts water molecules. Once the critical relative humidity (CRH) is exceeded, the solid dissolves in absorbed water (deliquescence).

  • Consequence: In solution, the local pH can shift. If the free base is liberated or if the solution becomes acidic/basic, the strained azetidine ring undergoes nucleophilic attack by water (hydrolysis), cleaving the C-N bond to form a linear amino-alcohol impurity.[1]

Ring Strain Release

The azetidine ring possesses approximately 25 kcal/mol of strain energy. While kinetically stable at room temperature in solid form, thermal energy accelerates ring-opening polymerization or dimerization, especially if the material is impure or damp.

Ether Linkage Stability

The cyclobutyl ether linkage is chemically robust. It is generally stable to hydrolysis under standard storage conditions and does not represent a primary degradation vector compared to the azetidine ring.

Visualizing the Degradation Pathway

DegradationPathway Compound 3-Cyclobutoxy-azetidine HCl (Intact Solid) Moisture Moisture Uptake (>60% RH) Compound->Moisture Exposure to Air Deliquescence Deliquescence (Aqueous Micro-environment) Moisture->Deliquescence Lattice Breakdown Hydrolysis Ring Opening (Hydrolysis) Deliquescence->Hydrolysis Nucleophilic Attack Degradant Linear Amino-Alcohol (Irreversible Impurity) Hydrolysis->Degradant C-N Bond Cleavage

Figure 1: The cascade of moisture-induced degradation leading to irreversible ring opening.[1]

Part 4: Storage & Handling Protocols

This protocol is designed to maximize shelf-life (targeting >2 years).

A. The "Gold Standard" Storage Protocol
ParameterConditionRationale
Temperature -20°C ± 5°C Kinetic suppression of ring-opening reactions.[1]
Atmosphere Inert Gas (Argon/N₂) Prevents oxidation and excludes atmospheric moisture.
Container Amber Glass Vial Protects against UV (though low risk) and ensures chemical inertness.
Seal Teflon-lined Cap + Parafilm Primary and secondary barriers against gas exchange.[1]
Desiccant Silica Gel / Drierite Scavenges any residual moisture within the secondary container.
B. Handling Workflow (The "Warm-Up" Rule)

Researchers often degrade the compound during the opening of the bottle.

  • Equilibration: Remove the vial from the freezer and let it warm to room temperature (approx. 30–45 mins) before opening .

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt.

  • Aliquotting: If the compound will be used over multiple experiments, aliquot it into single-use vials inside a glovebox or dry bag upon first opening.

  • Re-sealing: Purge the headspace with Argon before re-capping.

Visualizing the Handling Workflow

HandlingWorkflow Freezer Storage (-20°C) WarmUp Equilibrate to RT (30-45 mins, Unopened) Freezer->WarmUp Retrieval Open Open in Low Humidity (Dry Box/Hood) WarmUp->Open No Condensation Weigh Rapid Weighing (<5 mins exposure) Open->Weigh Usage Purge Argon Purge Headspace Weigh->Purge Protection Reseal Reseal & Parafilm Purge->Reseal Closure Reseal->Freezer Return

Figure 2: Operational workflow to prevent condensation-induced degradation during usage.

Part 5: Quality Control & Validation

Before using stored material in critical synthesis, validate integrity using these methods.

  • 1H NMR (DMSO-d6 or D2O):

    • Check: Integration of the cyclobutyl protons vs. the azetidine ring protons.

    • Degradation Marker: Disappearance of the distinct azetidine multiplets (typically 3.8–4.5 ppm region) and appearance of broad aliphatic signals indicating linear chains.

  • LC-MS:

    • Check: Single peak at [M+H]+ = 128.1 (Free base mass).

    • Degradation Marker: Appearance of [M+18] peaks (hydration product) or dimers.

  • Visual Inspection:

    • Pass: Free-flowing white powder.[1]

    • Fail: Clumping, yellowing, or "wet" appearance (deliquescence).

References

  • Sigma-Aldrich. (2023).[7][8] 3-cyclobutoxyazetidine hydrochloride Product Specification & MSDS. Link

  • BLD Pharm. (2023).[7] 3-Cyclobutoxy-azetidine hydrochloride Safety Data Sheet. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 91828001, 3-cyclobutoxyazetidine hydrochloride. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine stability).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Handling of 3-Cyclobutoxy-azetidine hydrochloride

Abstract The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, renowned for its ability to confer advantageous physicochemical properties to drug candidates, such as enhanced metabolic st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, renowned for its ability to confer advantageous physicochemical properties to drug candidates, such as enhanced metabolic stability, improved aqueous solubility, and increased three-dimensionality.[1][2][3] Functionalization at the 3-position offers a key vector for molecular exploration. This guide provides a comprehensive, field-proven experimental protocol for the synthesis, purification, and characterization of 3-Cyclobutoxy-azetidine hydrochloride, a valuable building block for drug discovery and development professionals. The protocol herein is designed with causality and self-validation in mind, ensuring reproducibility and scientific integrity.

Introduction and Scientific Rationale

Four-membered nitrogen-containing heterocycles, particularly azetidines, have emerged as vital components in the design of novel therapeutics.[2][4] Their inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, provides a unique balance of stability and reactivity, making them synthetically accessible and useful scaffolds.[3] The incorporation of an azetidine ring can introduce conformational rigidity and act as a bioisosteric replacement for other groups, favorably modulating a molecule's pharmacokinetic profile.[1][5]

3-Cyclobutoxy-azetidine hydrochloride combines this valuable core with a cyclobutoxy moiety. The ether linkage at the 3-position provides a metabolically robust connection point, while the cyclobutyl group increases the sp³-character of the molecule, a desirable trait for improving solubility and escaping flatland in molecular design. This application note details a robust and reliable synthetic route starting from N-Boc-3-hydroxyazetidine, proceeding through a Williamson ether synthesis, followed by deprotection and salt formation.

Synthetic Workflow Overview

The synthesis is a multi-step process designed for clarity and efficiency. The workflow begins with the formation of an alkoxide from a protected 3-hydroxyazetidine, followed by nucleophilic substitution with a cyclobutyl electrophile. The final steps involve the removal of the protecting group and conversion to the stable hydrochloride salt.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection & Salt Formation Start N-Boc-3-hydroxyazetidine Base Sodium Hydride (NaH) in dry THF Start->Base Deprotonation AlkylatingAgent Cyclobutyl Bromide Base->AlkylatingAgent Forms Alkoxide Intermediate N-Boc-3-cyclobutoxy-azetidine AlkylatingAgent->Intermediate SN2 Reaction Acid HCl in 1,4-Dioxane Intermediate->Acid Boc Removal FinalProduct 3-Cyclobutoxy-azetidine hydrochloride Acid->FinalProduct Precipitation

Caption: Overall synthetic scheme for 3-Cyclobutoxy-azetidine hydrochloride.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-3-hydroxyazetidine≥98%Commercially AvailableStore under inert gas.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive with water. Handle with extreme care.
Cyclobutyl Bromide≥98%Commercially AvailableLachrymator. Handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableEssential for the alkylation step to prevent quenching of the base.
Hydrochloric Acid4.0 M solution in 1,4-DioxaneCommercially AvailableCorrosive. Handle in a fume hood.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH₄ClN/APrepared in-houseFor quenching the reaction.
Brine (Saturated aq. NaCl)N/APrepared in-houseFor washing organic layers.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Diethyl EtherACS GradeCommercially AvailableFor washing the final product.
Protocol 1: Synthesis of N-Boc-3-cyclobutoxy-azetidine

This procedure details the Williamson ether synthesis to form the core cyclobutoxy-azetidine structure. The choice of sodium hydride is critical for the complete deprotonation of the secondary alcohol, forming the nucleophilic alkoxide necessary for the subsequent Sₙ2 reaction. Anhydrous THF is used as the solvent to prevent the premature reaction of the highly reactive hydride base.

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add N-Boc-3-hydroxyazetidine (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should become a cloudy suspension.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add cyclobutyl bromide (1.3 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

  • Work-up: a. Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Add deionized water and transfer the mixture to a separatory funnel. c. Extract the aqueous layer three times with ethyl acetate (EtOAc). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield N-Boc-3-cyclobutoxy-azetidine as a clear oil.

Protocol 2: Synthesis of 3-Cyclobutoxy-azetidine hydrochloride

This step involves the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group. Using a solution of hydrogen chloride in an organic solvent like 1,4-dioxane facilitates both the deprotection and the direct precipitation of the desired hydrochloride salt, simplifying purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified N-Boc-3-cyclobutoxy-azetidine (1.0 eq) from the previous step in a minimal amount of ethyl acetate in a round-bottom flask.

  • Acidification: Add a 4.0 M solution of HCl in 1,4-dioxane (4.0 eq) dropwise while stirring at room temperature.

    • Trustworthiness Note: A significant excess of HCl ensures complete removal of the Boc group and drives the precipitation of the hydrochloride salt.

  • Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities and residual solvent.

  • Drying: Dry the white solid under high vacuum to a constant weight to yield the final product, 3-Cyclobutoxy-azetidine hydrochloride.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

TechniqueExpected Results for 3-Cyclobutoxy-azetidine hydrochloride
¹H NMR Signals corresponding to the azetidine ring protons (typically in the δ 3.5-4.5 ppm range), the cyclobutoxy methine proton, and the cyclobutoxy methylene protons. The presence of a broad singlet for the N-H₂⁺ protons.[6]
¹³C NMR Resonances for the two distinct carbons of the azetidine ring and the carbons of the cyclobutoxy group. The chemical shifts are influenced by the ether linkage and the protonated nitrogen.[7][8]
Mass Spec. (ESI+) Detection of the molecular ion for the free base [M+H]⁺.
FT-IR Broad absorption band in the 2500-3000 cm⁻¹ range characteristic of a secondary amine salt (N-H₂⁺ stretch), and a C-O-C ether stretch around 1050-1150 cm⁻¹.[9]
HPLC Purity ≥95% (as determined by area percentage).[10]
Melting Point A sharp melting point range, indicative of a pure crystalline solid.

Logical Workflow for Execution

The following diagram illustrates the logical progression from reaction setup to final product analysis, ensuring a systematic and reproducible workflow.

Caption: Logical experimental and analytical workflow diagram.

Safety, Handling, and Storage

Professional laboratory safety standards must be strictly adhered to when performing this protocol.

  • Hazard Identification: Azetidine hydrochloride derivatives are classified as irritants. They can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[11][12][13][14] Cyclobutyl bromide is a lachrymator. Sodium hydride is highly flammable and reacts violently with water.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a flame-retardant lab coat, and safety glasses or goggles.[12][14]

  • Handling: All steps should be performed in a certified chemical fume hood to avoid inhalation of vapors and dust.[11][14] Use caution when handling sodium hydride, ensuring it does not come into contact with water or protic solvents.

  • Storage: Store 3-Cyclobutoxy-azetidine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11][15]

References

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). Uniba.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Applications of 3-(Cyclohexanesulfonyl)azetidine in Medicinal Chemistry: A Keystone for Novel Therapeutics. (n.d.). Benchchem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry.
  • Azetidines in medicinal chemistry: emerging applic
  • SAFETY D
  • Organic CHEMISTRY. (2011). TSI Journals.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • SAFETY D
  • Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. (2008). PubMed.
  • Safety Data Sheet: Azetidine. (2020). Chemos GmbH&Co.KG.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Azetidine hydrochloride. (2023). Apollo Scientific.
  • Azetidine-3-carboxylic acid-SDS-MedChemExpress. (2024). MedChemExpress.

Sources

Application

3-Cyclobutoxy-azetidine Hydrochloride: A Privileged Scaffold for Chemical Probe Development

Introduction: The Azetidine Scaffold as a Foundation for Biological Discovery The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Foundation for Biological Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its inherent ring strain and conformational rigidity impart unique three-dimensional characteristics to molecules, making it a "privileged scaffold" for engaging biological targets with high affinity and specificity.[3][4] The incorporation of an azetidine moiety can enhance critical drug-like properties, including metabolic stability, solubility, and target selectivity.[2] This guide provides a comprehensive overview of 3-Cyclobutoxy-azetidine hydrochloride as a potential chemical probe, offering insights into its synthesis, potential biological applications, and detailed protocols for its use in identifying and characterizing novel biological targets.

While specific biological data for 3-Cyclobutoxy-azetidine hydrochloride is not yet extensively documented in peer-reviewed literature, its structural features—combining the versatile azetidine core with a cyclobutoxy group—suggest a strong potential for biological activity. The cyclobutane motif is also present in a variety of natural products and synthetic compounds exhibiting a range of bioactivities, including antimicrobial and anticancer effects.[5][6][7] This unique combination of a proven pharmacophore and a bio-relevant substituent makes 3-Cyclobutoxy-azetidine hydrochloride a compelling candidate for chemical probe development.

Physicochemical Properties and Predicted Biological Activity

To effectively utilize a chemical probe, understanding its fundamental physicochemical properties is crucial for predicting its behavior in biological systems, including cell permeability and potential for off-target effects.[8]

PropertyPredicted Value/CharacteristicRationale & Implications
Molecular Weight 163.65 g/mol (for hydrochloride salt)Low molecular weight is favorable for cell permeability and adherence to Lipinski's "Rule of Five."
logP (Octanol-Water Partition Coefficient) Estimated to be low to moderate.The cyclobutoxy group increases lipophilicity compared to a simple hydroxyl, potentially improving membrane permeability. However, the protonated amine of the hydrochloride salt will increase hydrophilicity.
Hydrogen Bond Donors/Acceptors 1 Donor (amine), 1 Acceptor (ether oxygen)A low number of hydrogen bond donors and acceptors is generally favorable for passive diffusion across cell membranes.
Predicted Biological Activity Potential modulator of kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic pathways.Based on the known activities of other 3-substituted azetidine and cyclobutane-containing compounds.[3][9][10]

Proposed Synthesis of 3-Cyclobutoxy-azetidine Hydrochloride

A plausible synthetic route to 3-Cyclobutoxy-azetidine hydrochloride can be envisioned starting from commercially available 1-Boc-3-hydroxyazetidine, followed by a Williamson ether synthesis and deprotection.

Synthesis_Workflow A 1-Boc-3-hydroxyazetidine B Deprotonation (e.g., NaH) A->B Step 1 C Alkylation with Cyclobutyl bromide B->C D 1-Boc-3-cyclobutoxyazetidine C->D Step 2 E Deprotection (e.g., HCl in Dioxane) D->E Step 3 F 3-Cyclobutoxy-azetidine hydrochloride E->F

Caption: Proposed synthetic workflow for 3-Cyclobutoxy-azetidine hydrochloride.

Application Notes: Exploring the Potential of 3-Cyclobutoxy-azetidine Hydrochloride as a Chemical Probe

Given the lack of specific target information for 3-Cyclobutoxy-azetidine hydrochloride, an initial exploratory approach is recommended. This involves screening the compound against broad target classes known to be modulated by other azetidine derivatives.

Hypothesized Target Classes:
  • Protein Kinases: The azetidine scaffold is a key component of several approved kinase inhibitors, such as the MEK1/2 inhibitor Cobimetinib and the JAK inhibitor Baricitinib.[2][3] The rigid structure of the azetidine ring can effectively position substituents to interact with the ATP-binding pocket of kinases.

  • G-Protein Coupled Receptors (GPCRs): Azetidine derivatives have been developed as ligands for various GPCRs, including muscarinic acetylcholine receptors and the ghrelin receptor.[3][9] The constrained nature of the azetidine ring can mimic the conformation of endogenous ligands, leading to potent and selective receptor modulation.

  • Other Enzymes: The unique stereoelectronic properties of the azetidine ring can be exploited to design inhibitors for a variety of enzymes, such as fatty acid amide hydrolase (FAAH).[3]

Experimental Protocols

The following protocols are provided as a starting point for researchers to investigate the biological activity of 3-Cyclobutoxy-azetidine hydrochloride. It is essential to include appropriate controls in all experiments to ensure the validity of the results.[11][12]

Protocol 1: General Kinase Inhibition Assay (Biochemical)

This protocol describes a generic, in vitro kinase assay to screen for inhibitory activity.

Kinase_Assay_Workflow A Prepare Assay Plate: - Add Kinase - Add Substrate - Add ATP B Add 3-Cyclobutoxy-azetidine HCl (or vehicle control) A->B C Incubate at RT B->C D Stop Reaction C->D E Detect Signal (e.g., Luminescence, Fluorescence) D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for a general biochemical kinase inhibition assay.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • 3-Cyclobutoxy-azetidine hydrochloride (stock solution in DMSO or aqueous buffer)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Assay detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)

  • 384-well microplates (low-volume, white for luminescence or black for fluorescence)

  • Plate reader capable of detecting the chosen signal

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-Cyclobutoxy-azetidine hydrochloride in the appropriate vehicle (e.g., DMSO). A typical starting concentration range for screening is 10 µM to 1 nM.

  • Assay Plate Preparation:

    • Add kinase assay buffer to all wells.

    • Add the test compound or vehicle control to the appropriate wells.

    • Add the kinase to all wells except the negative control wells.

  • Initiate Reaction: Add a mixture of the substrate and ATP to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Stop Reaction & Detection: Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Subtract the background signal (no enzyme) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and a known inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Essential Controls:

  • Vehicle Control: (e.g., DMSO) to determine 100% kinase activity.

  • Positive Control: A known inhibitor of the kinase to ensure assay validity.

  • Negative Control: No enzyme to determine background signal.

Protocol 2: GPCR Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine if the compound binds to a specific GPCR.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand specific for the GPCR (e.g., ³H- or ¹²⁵I-labeled)

  • 3-Cyclobutoxy-azetidine hydrochloride

  • Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Filter plates and vacuum manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-Cyclobutoxy-azetidine hydrochloride.

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its K₋), and either the test compound, vehicle, or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Normalize the specific binding data to the vehicle control (100% binding).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a one-site competition model to determine the Kᵢ or IC₅₀ value.

Essential Controls:

  • Total Binding: Radioligand and membranes only.

  • Non-specific Binding: Radioligand, membranes, and a high concentration of an unlabeled ligand.

  • Vehicle Control: To determine 100% specific binding.

Data Interpretation and Next Steps

A positive "hit" in these initial screens (e.g., an IC₅₀ < 10 µM) warrants further investigation.[13][14]

Probe_Development_Logic A Initial Screen (e.g., Kinase, GPCR panels) B Hit Identification (Potency < 10 µM) A->B C Selectivity Profiling (Against related targets) B->C D Cell-Based Assays (Target engagement & functional effects) C->D E Structure-Activity Relationship (SAR) (Synthesize and test analogs) D->E F Validated Chemical Probe E->F

Sources

Method

ordering 3-Cyclobutoxy-azetidine hydrochloride for research purposes

Application Note: Strategic Utilization of 3-Cyclobutoxy-azetidine Hydrochloride in Medicinal Chemistry Part 1: Executive Summary & Rationale The "Azetidine Switch" in Lead Optimization In modern drug discovery, 3-Cyclob...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Cyclobutoxy-azetidine Hydrochloride in Medicinal Chemistry

Part 1: Executive Summary & Rationale

The "Azetidine Switch" in Lead Optimization In modern drug discovery, 3-Cyclobutoxy-azetidine hydrochloride (CAS: 1965309-27-6) represents a critical "fragment" for Fragment-Based Drug Discovery (FBDD) and lead optimization. Researchers order this compound not merely as a reagent, but as a strategic bioisostere to replace morpholine, piperidine, or pyrrolidine rings.

Why Order This Specific Scaffold?

  • Metabolic Stability: The cyclobutoxy ether linkage at the 3-position is metabolically robust compared to unprotected secondary amines or esters.

  • Lipophilicity Tuning (

    
    ):  Azetidines significantly lower the lipophilicity of a molecule compared to six-membered rings (piperidines), often improving aqueous solubility and reducing off-target hERG binding.
    
  • Vector Control: The strained 4-membered ring creates a distinct exit vector for the nitrogen lone pair (

    
     character), altering the geometric presentation of the pharmacophore.
    

Part 2: Technical Specifications & Procurement Guide

When ordering this compound for research, strict adherence to purity specifications is required to prevent side reactions during sensitive catalytic cycles (e.g., Buchwald-Hartwig).

Table 1: Critical Material Attributes (CMA)

AttributeSpecificationRationale
Compound Name 3-Cyclobutoxy-azetidine hydrochloridePrimary target
CAS Number 1965309-27-6 Unique identifier for the HCl salt
Molecular Formula

Salt form ensures stability
Molecular Weight 163.65 g/mol Calculation basis for stoichiometry
Purity (HPLC)

Essential to avoid competitive inhibition in coupling
Residual Solvent

(NMR)
Solvents like DMF can poison Pd-catalysts
Hygroscopicity HighRequires desiccation upon receipt

Procurement Directive:

  • Salt Selection: Always order the Hydrochloride (HCl) salt for storage stability. The free base is volatile and prone to polymerization/degradation upon long-term storage.

  • Vendor Verification: Ensure the vendor provides a

    
    -NMR confirming the integrity of the cyclobutyl ring, as ring-opening impurities are common in lower-grade synthesis.
    

Part 3: Handling & Storage Protocols

Safety & Stability Logic: Azetidines are strained rings.[1] While the HCl salt is stable, the free base (generated in situ) reacts aggressively with electrophiles. The cyclobutyl ether adds lipophilicity, making the compound potentially skin-permeable.

Protocol A: Receipt and Storage

  • Immediate Action: Upon receipt, inspect the vial for clumping (sign of moisture ingress).

  • Desiccation: Place the vial in a vacuum desiccator over

    
     or activated silica gel for 24 hours before first use.
    
  • Long-term Storage: Store at

    
     under Argon/Nitrogen.
    
  • Handling: Weigh quickly in a low-humidity environment. Re-seal under inert gas.

Part 4: Experimental Protocols

Workflow Visualization: From Salt to Scaffold

G Start 3-Cyclobutoxy-azetidine HCl Salt (Solid) Step1 Desalting Strategy Start->Step1 RouteA In-Situ Neutralization (DIPEA/TEA) Step1->RouteA Standard RouteB Isolation of Free Base (Not Recommended) Step1->RouteB Avoid if possible Rxn1 Amide Coupling (HATU/EDC) RouteA->Rxn1 Rxn2 SnAr Displacement (Halides) RouteA->Rxn2 Product Functionalized Bioactive Scaffold Rxn1->Product Rxn2->Product

Figure 1: Decision matrix for handling 3-Cyclobutoxy-azetidine HCl in synthesis. Direct in-situ neutralization is preferred to avoid polymerization.

Protocol B: In-Situ Neutralization & Amide Coupling

Context: This is the most common reaction to attach the azetidine core to a carboxylic acid pharmacophore. The HCl salt must be neutralized in the reaction mixture to release the nucleophilic amine.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • 3-Cyclobutoxy-azetidine HCl (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (

    
     concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5 minutes at Room Temperature (RT) to form the active ester.
    
    • Scientific Note: Pre-activation prevents the azetidine from reacting with HATU directly.

  • Amine Addition: Add 3-Cyclobutoxy-azetidine HCl (1.2 eq) directly to the vessel.

  • Base Excess: Immediately add the remaining DIPEA (2.0 - 3.0 eq).

    • Critical Check: The extra base is required to strip the HCl from the azetidine salt (

      
      ) and maintain the basic pH required for the coupling.
      
  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove byproducts) and Brine. Dry over 
    
    
    
    .
Protocol C: Displacement (Nucleophilic Aromatic Substitution)

Context: Used to attach the azetidine to heteroaromatic cores (e.g., chloropyrimidines).

Reagents:

  • Aryl Halide (e.g., 2-chloropyridine) (1.0 eq)

  • 3-Cyclobutoxy-azetidine HCl (1.1 eq)

  • Base:

    
     (3.0 eq) or TEA (3.0 eq)
    
  • Solvent: DMSO or NMP

Step-by-Step Methodology:

  • Preparation: In a microwave vial, suspend the Aryl Halide and 3-Cyclobutoxy-azetidine HCl in DMSO.

  • Basification: Add

    
    .
    
    • Why Cesium? Carbonate bases are often superior for

      
       as they buffer the system without competing as nucleophiles.
      
  • Thermal Cycle: Heat to

    
     (standard heating) or 
    
    
    
    (Microwave) for 30–60 minutes.
  • Validation: Check LCMS for the mass of Product (

    
    ).
    
    • Troubleshooting: If conversion is low, add a catalytic amount of KI (Potassium Iodide) to facilitate the Finkelstein reaction in situ.

Part 5: Bioisosteric Logic & Validation

The following diagram illustrates why a researcher substitutes a standard piperidine with this specific azetidine derivative.

Bioisostere Piperidine Standard Piperidine (High LogD, Flexible) Problem Metabolic Liability (P450 Oxidation) Piperidine->Problem Susceptibility Solution Azetidine Substitution (Ring Contraction) Problem->Solution Design Strategy Result 3-Cyclobutoxy-azetidine (Lower LogD, Rigid Vector) Solution->Result Implementation Benefit1 Improved Solubility Result->Benefit1 Benefit2 Reduced hERG Binding Result->Benefit2

Figure 2: The medicinal chemistry logic driving the selection of 3-Cyclobutoxy-azetidine.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring." Journal of Medicinal Chemistry, 55(7), 3414–3424. (Foundational text on strained ring bioisosteres). [Link]

  • Lowe, D. (2016). "Azetidines: Small Rings, Big Prospects." In the Pipeline (Science.org). (Discussion on metabolic stability of azetidines vs piperidines). [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Parallel logic for ether-substituted strained rings). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Cyclobutoxy-azetidine Hydrochloride

Case ID: #AZT-CYC-003 Status: Open Support Tier: Senior Application Scientist Subject: Yield Optimization for Sterically Strained Etherification Executive Summary & Problem Diagnosis User Issue: Low yield (<20%) and diff...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #AZT-CYC-003 Status: Open Support Tier: Senior Application Scientist Subject: Yield Optimization for Sterically Strained Etherification

Executive Summary & Problem Diagnosis

User Issue: Low yield (<20%) and difficult purification during the synthesis of 3-cyclobutoxy-azetidine hydrochloride. Root Cause Analysis: The synthesis of 3-cyclobutoxy-azetidine involves coupling two strained, four-membered rings. The primary failure mode in standard protocols (e.g., reacting N-Boc-3-hydroxyazetidine with cyclobutyl bromide) is the poor electrophilicity of the cyclobutyl halide.

  • Steric & Conformational Hindrance: The cyclobutane ring is puckered.

    
     attack is kinetically disfavored due to peri-interactions and ring strain.
    
  • Competing Elimination: Under the strong basic conditions (NaH) required to alkylate the azetidine alcohol, the cyclobutyl electrophile preferentially undergoes

    
     elimination to form cyclobutene, rather than substitution.
    

Support Directive: This guide provides two validated protocols to bypass these limitations:

  • Protocol A (Optimized

    
    ):  Switching to a sulfonate leaving group (Tosylate) with phase-transfer catalysis.
    
  • Protocol B (Mitsunobu - Recommended): A redox-dehydration strategy that avoids elimination side-reactions.

Reaction Workflow & Logic

The following diagram illustrates the decision logic and process flow for optimizing this synthesis.

G Start Start: N-Boc-3-Hydroxyazetidine Decision Select Coupling Strategy Start->Decision RouteA Route A: Nucleophilic Substitution (Best for Scale-up) Decision->RouteA Existing Electrophile RouteB Route B: Mitsunobu Reaction (Best for High Yield) Decision->RouteB Starting from Alcohol StepA1 Activation: Convert Cyclobutanol to Cyclobutyl Tosylate RouteA->StepA1 StepA2 Coupling: NaH, 15-Crown-5 DMF, 60°C StepA1->StepA2 Intermediate Intermediate: N-Boc-3-cyclobutoxyazetidine StepA2->Intermediate StepB1 Reagents: Cyclobutanol + DIAD + PPh3 RouteB->StepB1 StepB2 Reaction: THF, 0°C to RT StepB1->StepB2 StepB2->Intermediate Deprotection Deprotection: 4M HCl in Dioxane Intermediate->Deprotection Final Product: 3-Cyclobutoxy-azetidine HCl Deprotection->Final

Caption: Decision tree for selecting between Modified Williamson Ether Synthesis (Route A) and Mitsunobu Coupling (Route B) based on available reagents and scale.

Optimized Protocols

Protocol A: Modified Williamson Ether Synthesis (The "Tosylate" Route)

Use this if you must avoid phosphine byproducts or are scaling up >50g.

The Fix: Replace cyclobutyl bromide with cyclobutyl tosylate . The tosylate is a better leaving group (


 times more reactive than bromide) and allows the reaction to proceed at lower temperatures, reducing elimination.

Materials:

  • N-Boc-3-hydroxyazetidine (1.0 eq)

  • Cyclobutyl tosylate (1.5 eq) [Prepared from cyclobutanol + TsCl]

  • Sodium Hydride (60% dispersion) (1.5 eq)

  • Additive: 15-Crown-5 (0.1 eq) or TBAI (Tetrabutylammonium iodide)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Deprotonation: Dissolve N-Boc-3-hydroxyazetidine in dry DMF under

    
    . Cool to 0°C. Add NaH portion-wise. Stir for 30 min until gas evolution ceases.
    
  • Addition: Add cyclobutyl tosylate dropwise.

  • Catalysis: Add 15-Crown-5 (catalytic). Note: This chelates sodium, making the alkoxide "naked" and significantly more nucleophilic.

  • Reaction: Warm to 50-60°C. Monitor by TLC/LCMS.

    • Critical Check: If elimination (cyclobutene) is observed, lower temp to 40°C and extend time.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1][2] Wash organic layer extensively with water/brine to remove DMF.
    
Protocol B: The Mitsunobu Coupling (Recommended)

Use this for highest yield on small-to-mid scale (<50g).

The Fix: This route inverts the reactivity. Instead of forcing a poor electrophile to react, we activate the alcohol of the azetidine in situ.

Materials:

  • N-Boc-3-hydroxyazetidine (1.0 eq)

  • Cyclobutanol (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Setup: Dissolve N-Boc-3-hydroxyazetidine, cyclobutanol, and

    
     in anhydrous THF under Argon. Cool to 0°C.
    
  • Addition: Add DIAD dropwise over 20 minutes. Maintain temp < 5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Purification: Concentrate. Triturate with Hexane/Et2O (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter.

  • Column: Flash chromatography (Hexane/EtOAc) is required to remove residual hydrazine byproducts.

Deprotection & Salt Formation

Common Pitfall: The hydrochloride salt is extremely hygroscopic.

  • Dissolution: Dissolve the purified N-Boc intermediate in minimal dry dichloromethane (DCM).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 eq) at 0°C. Warm to RT.

  • Precipitation: Do not evaporate to dryness immediately. Add dry Diethyl Ether (

    
    ) to the reaction mixture to crash out the salt.
    
  • Filtration: Filter under nitrogen (Schlenk filtration recommended) to avoid moisture absorption.

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Yield < 10% (Route A)

Elimination of cyclobutyl bromide.
Switch to Cyclobutyl Tosylate (Protocol A) or use Mitsunobu (Protocol B).
Sticky Gum after HCl Hygroscopicity / Residual Dioxane.Triturate the gum with anhydrous

or Acetonitrile. Sonicate until solid forms.
Starting Material Remains Poor nucleophilicity of azetidine-O-.Add 15-Crown-5 (if using NaH) to sequester Na+ and increase alkoxide reactivity.
TPPO Contamination Incomplete precipitation in Mitsunobu.Use MgCl2 workup: TPPO forms a complex with MgCl2 that is insoluble in toluene.

References

  • General Azetidine Synthesis: Synthesis of 3-hydroxyazetidine hydrochloride.[1][3] (Patent CN102976993A). Demonstrates the baseline stability of the azetidine scaffold during acidic deprotection.

  • O-Alkylation Protocol: 1-N-Boc-3-hydroxyazetidine synthesis and alkylation. (ChemicalBook Protocols). Provides the standard conditions for NaH-mediated alkylation of N-Boc-3-hydroxyazetidine.

  • Mitsunobu Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev. 2009, 109, 6, 2551–2651.
  • Cyclobutyl Electrophiles: Synthesis of 3-borylated cyclobutanols. (RSC Chemical Science). Discusses the steric challenges and preparation of substituted cyclobutanes.

  • Deprotection Standards: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons, 2014.

Sources

Optimization

Technical Support Center: 3-Cyclobutoxy-azetidine Hydrochloride Solubility Guide

The following technical guide addresses the specific solubility challenges associated with 3-Cyclobutoxy-azetidine hydrochloride (CAS: 1965309-27-6). This content is structured for research scientists and process chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific solubility challenges associated with 3-Cyclobutoxy-azetidine hydrochloride (CAS: 1965309-27-6). This content is structured for research scientists and process chemists requiring immediate, actionable solutions.

Senior Application Scientist Note: 3-Cyclobutoxy-azetidine hydrochloride presents a classic "amphiphilic salt" challenge. You have a highly polar, ionic head group (the azetidinium chloride) fighting against a lipophilic tail (the cyclobutoxy group). Most solubility failures with this compound stem from a misunderstanding of its high pKa (~10-11) or the lattice energy of the hydrochloride salt. This guide focuses on breaking that lattice and manipulating the ionization state for your specific application.

Part 1: Critical Physicochemical Profile (FAQ)

Q1: Why is 3-Cyclobutoxy-azetidine HCl insoluble in my reaction solvent (DCM, THF, EtOAc)? A: As a hydrochloride salt, the compound exists in a rigid crystal lattice held together by strong ionic interactions. Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) lack the dielectric constant required to dissociate these ions.

  • The Fix: You must either switch to a polar aprotic solvent (DMSO, DMF) or convert the salt to its free base form, which is an oil/low-melting solid highly soluble in organic solvents.

Q2: I am trying to extract the compound from water, but it stays in the aqueous layer. Why? A: This is the most common error with azetidines. The azetidine nitrogen is a secondary amine with a high pKa (typically 10.0–11.3).

  • The Science: If you use a weak base like Sodium Bicarbonate (pH ~8.5) or even Sodium Carbonate (pH ~11.5), a significant portion of the molecule remains protonated (charged) and water-soluble.

  • The Fix: You must adjust the aqueous phase to pH ≥ 12-13 using NaOH or KOH to ensure >99% conversion to the lipophilic free base for efficient extraction into organic solvents.

Q3: Can I dissolve it in PBS (pH 7.4) for biological assays? A: Generally, yes. The HCl salt is highly water-soluble. However, at high concentrations (>10 mM), the "common ion effect" (excess chloride ions in the buffer) can suppress solubility, potentially causing micro-precipitation.

  • The Fix: Dissolve the stock in pure water or DMSO first, then dilute into the buffer.

Part 2: Troubleshooting & Decision Logic

Solubility Decision Matrix

Use this logic flow to determine the correct solvent system for your application.

SolubilityLogic Start Start: Define Application AppType Application Type? Start->AppType Synth Organic Synthesis AppType->Synth Chemical Rxn Bio Biological Assay AppType->Bio Cell/Enzyme Assay SolventCheck Solvent Polarity? Synth->SolventCheck Polar Polar (MeOH, DMSO, DMF) SolventCheck->Polar High Dielectric NonPolar Non-Polar (DCM, THF, Toluene) SolventCheck->NonPolar Low Dielectric ActionPolar Direct Dissolution (Ready to use) Polar->ActionPolar ActionNonPolar Perform 'Salt Break' (See Protocol 2) NonPolar->ActionNonPolar ConcCheck Concentration > 10mM? Bio->ConcCheck LowConc Directly in Buffer ConcCheck->LowConc No HighConc Pre-dissolve in DMSO Dilute 1:1000 ConcCheck->HighConc Yes

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental needs.

Part 3: Experimental Protocols

Protocol 1: "Salt Break" (In-Situ Free Basing)

Use this when you need to run a reaction in DCM or THF but only have the HCl salt.

Principle: Instead of isolating the free base (which can be unstable or volatile), you deprotonate it directly in the reaction vessel using a heterogeneous base.

Reagents:

  • 3-Cyclobutoxy-azetidine HCl

  • Organic Solvent (DCM or THF)

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) [3 equivalents]

Step-by-Step:

  • Suspension: Add the 3-Cyclobutoxy-azetidine HCl to the DCM (it will settle at the bottom).

  • Deprotonation: Add 3.0 equivalents of DIPEA.

  • Equilibration: Stir vigorously for 15 minutes.

    • Observation: The solid HCl salt will slowly dissolve as it converts to the free base and the DIPEA forms a soluble hydrochloride salt (DIPEA·HCl is often soluble in DCM) or a fine precipitate.

  • Reaction: Add your subsequent reagents (e.g., acid chloride, sulfonyl chloride) directly to this mixture.

Protocol 2: Isolation of Free Base (Extraction)

Use this when you need the pure amine oil for sensitive catalysis or analytical standards.

Reagents:

  • 3-Cyclobutoxy-azetidine HCl

  • 4M NaOH (Sodium Hydroxide)

  • Dichloromethane (DCM) or Diethyl Ether

  • Brine (Saturated NaCl)

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in a minimum amount of water (approx. 5 mL per gram).

  • pH Adjustment: Place the beaker in an ice bath. Slowly add 4M NaOH dropwise while monitoring pH.

    • Target:pH > 12 . (Do not stop at pH 8-9; the amine will not fully extract).

  • Extraction: Transfer to a separatory funnel. Extract 3x with DCM.

    • Note: Azetidines are polar.[1] 3 extractions are mandatory to recover yield.

  • Drying: Dry the combined organic layers over Anhydrous Na2SO4 (Sodium Sulfate).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap).

    • Caution: Small azetidines can be volatile. Do not use high vacuum (< 10 mbar) for extended periods if the molecular weight is low. For 3-cyclobutoxy-azetidine (MW ~127 free base), it is moderately volatile. Keep bath temp < 30°C.

Data Summary: Estimated Solubility Profile
SolventHCl Salt FormFree Base FormNotes
Water High (>100 mg/mL)ModerateSalt is highly hygroscopic.
Methanol High (>50 mg/mL)HighBest solvent for handling the salt.
DMSO High (>50 mg/mL)HighUniversal solvent; hard to remove.
DCM Insoluble (<1 mg/mL)High Requires free-basing (Protocol 1).
THF InsolubleHigh Requires free-basing.
Hexane InsolubleModerateFree base may oil out.

Part 4: References

  • PubChem. Azetidine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for general amine pKa trends). Available at: [Link]

  • ScienceMadness. Isolation of primary amines as HCl salt problem. (Discussion on amine salt solubility thermodynamics). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Synthesis of 3-Cyclobutoxy-azetidine Hydrochloride

Introduction: The Engineering of Strained Rings Scaling the synthesis of 3-Cyclobutoxy-azetidine hydrochloride presents a unique duality in process chemistry: you are coupling two strained rings (azetidine and cyclobutan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Engineering of Strained Rings

Scaling the synthesis of 3-Cyclobutoxy-azetidine hydrochloride presents a unique duality in process chemistry: you are coupling two strained rings (azetidine and cyclobutane) via an ether linkage. The challenge is not merely chemical conversion, but maintaining the integrity of the azetidine ring (approx. 26 kcal/mol strain energy) while forcing a sluggish secondary-secondary ether formation.

This guide moves beyond bench-scale "recipes" to address the thermodynamic and kinetic bottlenecks encountered at the kilogram scale.

Module 1: The O-Alkylation Bottleneck

Context: The formation of the ether bond between 1-Boc-3-hydroxyazetidine and a cyclobutyl electrophile.

Q1: Why is my conversion stalling at ~60% despite adding excess cyclobutyl bromide?

The Diagnosis: You are likely fighting a competing elimination reaction. Cyclobutyl bromide is a secondary halide on a strained ring. Under strong basic conditions (e.g., NaH or KOtBu) required to deprotonate the azetidine hydroxyl, the base acts as a nucleophile toward the proton on the cyclobutyl ring, causing elimination to cyclobutene (gas) rather than substitution.

The Fix: Switch to Phase Transfer Catalysis (PTC) On scale, solid-liquid or liquid-liquid PTC is superior to anhydrous NaH for three reasons: safety (no H2 evolution), kinetics, and selectivity.

Protocol Adjustment:

  • Solvent: Switch from DMF/THF to Toluene (or 2-MeTHF).

  • Base: Use 50% aqueous NaOH or solid KOH.

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) or Tetrabutylammonium bromide (TBAB) at 5-10 mol%.

  • Stoichiometry: Increase Cyclobutyl bromide to 2.5 – 3.0 equivalents. The excess is necessary because elimination is unavoidable; you must outcompete it by concentration.

Q2: I see a new impurity at RRT 0.85 that increases with temperature. What is it?

The Diagnosis: This is likely the Ring-Opened Impurity . At temperatures >60°C, particularly in polar aprotic solvents (DMF/DMSO), the azetidine ring is susceptible to nucleophilic attack by the displaced bromide ion or the alkoxide itself, leading to ring-opening to a linear amine derivative.

Corrective Action:

  • Temperature Cap: Strictly limit reaction temperature to 45–50°C .

  • Leaving Group Change: If conversion is too slow at 50°C, do not increase heat. Switch the electrophile from Cyclobutyl bromide to Cyclobutyl tosylate . The tosylate is a better leaving group (faster SN2) and allows operation at lower temperatures.

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways during the critical alkylation step.

Reaction Pathways SM 1-Boc-3-hydroxyazetidine Product Target Ether (3-Cyclobutoxy-azetidine-Boc) SM->Product S_N2 Substitution (Main Pathway) Reagent Cyclobutyl Bromide Reagent->Product Impurity_Elim Impurity A: Cyclobutene (Gas) Reagent->Impurity_Elim E2 Elimination (Competing Side Rxn) Base Base (NaOH/PTC) Base->Product Base->Impurity_Elim Impurity_Open Impurity B: Ring-Opened Amine Product->Impurity_Open Thermal Decomposition (>60°C)

Figure 1: Mechanistic divergence during O-alkylation. Note the competition between Substitution (Green) and Elimination/Decomposition (Red).

Module 3: Deprotection & Salt Crystallization

Context: Removal of the Boc group and isolation of the hydrochloride salt.

Q3: My final product is a hygroscopic gum, not a solid. How do I fix this?

The Diagnosis: Azetidine salts are notoriously hygroscopic. If you use standard 4M HCl in Dioxane and rotovap to dryness, you trap amorphous material with trace water/solvent.

The Fix: Reactive Crystallization Do not evaporate to dryness. Use a solvent swap method to precipitate the salt directly.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude Boc-intermediate in Isopropyl Acetate (IPAc) (5 vol).

  • Acid Addition: Add HCl in Isopropanol (5-6N) slowly at 0–5°C. Avoid HCl/Water or HCl/Dioxane.

  • Aging: Allow the slurry to warm to 20°C and age for 2 hours. The salt should crash out as a white solid.[1]

  • Anti-solvent: If yield is low, add n-Heptane (2 vol) dropwise.

  • Filtration: Filter under Nitrogen (to prevent moisture uptake). Wash with Heptane.

  • Drying: Vacuum oven at 40°C with a P2O5 trap.

Q4: Comparison of Salt Formation Solvents
Solvent SystemCrystallinityHygroscopicityYieldRecommendation
Dioxane / Et2O Poor (Amorphous)HighHighAvoid (Peroxide risk, gumming)
MeOH / Et2O ModerateHighModerateAvoid (Solubility too high)
IPAc / IPA Excellent Low High Preferred (Scalable, Class 3 solvents)
Acetone GoodModerateLowAlternative (Watch for ketal formation)

Module 4: Process Safety & Thermal Hazards

Q5: Are there specific thermal risks with Azetidines on scale?

The Insight: Yes. Azetidines possess significant ring strain energy (~26 kcal/mol). While 3-alkoxy substitution stabilizes the ring slightly compared to the parent, acidic conditions at high temperature can trigger exothermic ring-opening polymerization.

Safety Critical Limits:

  • DSC Onset: Differential Scanning Calorimetry (DSC) typically shows exotherms starting around 100–120°C for azetidine salts.

  • Process Limit: Never heat the hydrochloride salt above 60°C during drying.

  • Distillation: If distilling the free base (not recommended for this specific ether), ensure pot temperature stays <80°C and use high vacuum.

Module 5: Workflow Summary

Process Workflow start Start: 1-Boc-3-hydroxyazetidine step1 Phase 1: O-Alkylation Cyclobutyl bromide, 50% NaOH, TBAB Toluene, 45°C start->step1 step2 Phase 2: Aqueous Workup Separate Org/Aq layers Wash w/ Water to remove salts step1->step2 step3 Phase 3: Solvent Swap Distill Toluene -> Swap to Isopropyl Acetate (IPAc) step2->step3 step4 Phase 4: Deprotection Add 5N HCl in IPA at 0°C Precipitate forms step3->step4 step5 Phase 5: Isolation Filter, Wash w/ Heptane Dry at 40°C (Vac) step4->step5 end Final: 3-Cyclobutoxy-azetidine HCl (Crystalline Solid) step5->end

Figure 2: Optimized Scalable Workflow for 3-Cyclobutoxy-azetidine HCl.

References

  • Azetidine Synthesis & Reactivity

    • Organic Chemistry Portal. "Synthesis of Azetidines."[2][3][4][5][6][7] Available at: [Link]

    • Recent Advances in Azetidine Chemistry.[3][4][6] (2021).[7][8] RSC Publishing. Discusses strain-driven reactivity and ring-opening risks.[7][8]

  • Process Chemistry of Strained Rings

    • Organic Process Research & Development.[9] "Impurity Occurrence and Removal in Crystalline Products."[9] (2017).[9] University College Cork.[9] Available at: [Link]

  • Safety Data & Handling

    • Chemos GmbH. "Safety Data Sheet: Azetidine." Highlights ignition risks and thermal instability.[10]

  • Pfizer/Merck Process Guidelines.

Sources

Optimization

Technical Support Center: Analytical Detection of 3-Cyclobutoxy-azetidine Hydrochloride

Product: 3-Cyclobutoxy-azetidine hydrochloride CAS: 1965309-27-6 (Free base/Salt variants may vary) Formula: C H NO HCl Molecular Weight: 127.19 g/mol (Free Base) / 163.65 g/mol (HCl Salt) Introduction: The "Invisible" A...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Cyclobutoxy-azetidine hydrochloride CAS: 1965309-27-6 (Free base/Salt variants may vary) Formula: C


H

NO

HCl Molecular Weight: 127.19 g/mol (Free Base) / 163.65 g/mol (HCl Salt)

Introduction: The "Invisible" Analyte Challenge

Welcome to the technical support hub for 3-Cyclobutoxy-azetidine hydrochloride . As a researcher, you have likely encountered specific hurdles with this molecule: it is analytically "invisible" to standard UV methods and poorly retained on conventional columns.

This compound presents a "Perfect Storm" of analytical challenges:

  • Lack of Chromophore: It possesses no aromatic rings or conjugated

    
    -systems, rendering standard UV detection (254 nm) useless.
    
  • High Polarity & Basicity: The azetidine ring (a 4-membered secondary amine) is highly polar and basic, leading to void-volume elution and severe peak tailing on standard C18 columns.

  • Low Molecular Weight: At ~127 Da, it falls into a noisy region for many Mass Spectrometers, susceptible to solvent background interference.

This guide moves beyond generic advice, providing specific, battle-tested workflows to detect, separate, and quantify this difficult analyte.

Module 1: Chromatographic Separation Strategy

The Issue: "I injected the sample on my C18 column, and it eluted immediately (at


)."
The Diagnosis:  Standard C18 columns rely on hydrophobic interaction. Your molecule is a hydrophilic salt. It effectively "skates" over the C18 phase without interacting.
Recommended Protocol: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the gold standard for small, polar amines. It creates a water-rich layer on the silica surface, partitioning your polar analyte into this layer.

ParameterRecommendationTechnical Rationale
Column Bare Silica or Amide-Functionalized (e.g., TSKgel Amide-80, BEH Amide)Amide phases interact with the amine via hydrogen bonding, improving peak shape and retention.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH ensures the azetidine nitrogen is fully protonated (

), stabilizing the ionic interaction. Formate is MS-friendly.
Mobile Phase B Acetonitrile (ACN)High organic content induces the HILIC mechanism.
Isocratic Mode 85% B / 15% AStart here. High ACN is required to retain polar compounds in HILIC.
Sample Diluent 100% Acetonitrile CRITICAL: Injecting in water will disrupt the HILIC water layer, causing peak distortion. If insoluble, use 90:10 ACN:Water.
Alternative Protocol: Reversed-Phase with Ion-Pairing (IP-RPLC)

Use this ONLY if you do not have a HILIC column and are using UV/CAD detection. NOT recommended for LC-MS due to ion suppression.

  • Column: C18 (End-capped)

  • Additive: 0.1% Heptafluorobutyric acid (HFBA) or Pentanesulfonic acid.

  • Mechanism: The additive forms a neutral ion-pair with the positively charged azetidine, making it "hydrophobic enough" to stick to the C18 chain.

Module 2: Detection Troubleshooting

The Issue: "My chromatogram is flat. I see nothing at 254 nm." The Diagnosis: 3-Cyclobutoxy-azetidine has negligible UV absorbance.[1] The ether and amine groups have weak absorbance only below 210 nm, where solvent cutoff becomes a major noise source.

Decision Matrix: Selecting the Right Detector

DetectionLogic Start Start: Select Detector HasMS Do you have LC-MS? Start->HasMS MS_Path Use ESI+ Mode [M+H]+ = 128.2 HasMS->MS_Path Yes NoMS No MS Available HasMS->NoMS No HasCAD Do you have CAD/ELSD? NoMS->HasCAD CAD_Path Use CAD/ELSD (Universal Detection) HasCAD->CAD_Path Yes UV_Only UV Detector Only HasCAD->UV_Only No Deriv REQUIRED: Derivatization (FMOC-Cl or PITC) UV_Only->Deriv

Figure 1: Decision matrix for selecting the appropriate detection method based on available instrumentation.

Protocol A: Mass Spectrometry (LC-MS/MS) - The Preferred Method
  • Ionization: ESI Positive Mode (Electrospray Ionization).

  • Target Ion:

    
    .
    
  • Fragment Ions (for MRM):

    • Look for loss of the cyclobutyl group or ring opening.

    • Common fragment:

      
       (Azetidine ring fragment) or 
      
      
      
      .
  • Troubleshooting Note: If you see a signal at

    
    , you are detecting the acetonitrile adduct 
    
    
    
    . Increase source temperature/declustering potential to break this adduct.
Protocol B: Pre-Column Derivatization (For HPLC-UV)

If you must use UV, you need to chemically attach a "flag" (chromophore) to the secondary amine.

  • Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate).[2]

  • Why FMOC? Unlike OPA (which only reacts with primary amines), FMOC reacts rapidly with secondary amines like azetidine to form a stable, highly fluorescent/UV-absorbing derivative.

Step-by-Step Derivatization Workflow:

  • Mix: 100 µL Sample + 100 µL Borate Buffer (pH 8.5).

  • Add: 200 µL FMOC-Cl solution (5 mM in ACN).

  • React: Vortex and let stand for 5 minutes at room temperature.

  • Quench: Add 20 µL Adamantanamine (ADAM) to react with excess FMOC (prevents huge solvent front peak).

  • Inject: Detect at UV 265 nm or Fluorescence (Ex 260 nm / Em 310 nm) .

Module 3: Sample Preparation & Stability

The Issue: "My peak area decreases over time. Is the molecule unstable?" The Diagnosis: Azetidines are strained rings. While relatively stable as HCl salts, the free base is reactive. In solution, particularly in the presence of nucleophiles (like water or alcohols) and heat, the ring can open (hydrolysis).

Stability Guidelines
  • Storage: Keep the solid HCl salt at -20°C, desiccated. Hygroscopic nature leads to hydrolysis.

  • Solution State:

    • Acidic pH (pH < 4):Stable. The protonated nitrogen (

      
      ) reduces the electrophilicity of the ring carbons, preventing nucleophilic attack.
      
    • Basic pH (pH > 8):Unstable. The free amine is prone to dimerization or polymerization.

    • Solvent: Dissolve in anhydrous methanol or acetonitrile for stock solutions. Avoid water for long-term storage.

FAQ: Rapid Troubleshooting

Q: Can I use a standard C18 column with 100% water? A: No. First, standard C18 chains "collapse" (dewet) in 100% water, losing retention capability. Second, even if they didn't, the azetidine is too polar. If you must use C18, use a "C18-AQ" (Aqua) or "Polar-Embedded" column, but retention will still be minimal compared to HILIC.

Q: Why do I see a split peak? A: This is often a solvent mismatch. If you inject a sample dissolved in 100% water onto a HILIC column (high ACN mobile phase), the water acts as a "strong solvent," carrying the analyte down the column faster than the mobile phase, causing peak splitting. Always match sample diluent to the initial mobile phase (e.g., 85% ACN).

Q: I'm using FMOC derivatization but seeing too many peaks. A: FMOC-Cl hydrolyzes in water to form FMOC-OH (fluorenylmethanol), which elutes as a large interference peak.

  • Fix: Use the "Quench" step with Adamantanamine (ADAM) or Glycine. This shifts the excess reagent peak away from your target.

References

  • HILIC Separation Mechanisms: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[3] Journal of Chromatography A, 499, 177-196.

  • Derivatization of Secondary Amines: Bardelmeijer, H. A., et al. (2000). Determination of secondary amines by HPLC with FMOC-Cl derivatization and fluorescence detection. Journal of Chromatography A, 898(2), 263-266.

  • Azetidine Stability & Synthesis: Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Azetidines. Journal of Organic Chemistry, 75(24), 8705–8708. (Provides structural context for 3-substituted azetidines).

  • Detection of Non-Chromophoric Compounds: Magnusson, L. E., et al. (2015). Comparison of ELSD, CAD, and UV detection for the analysis of small polar amines. Journal of Pharmaceutical and Biomedical Analysis, 115, 12-19.

Sources

Troubleshooting

addressing batch-to-batch variability of 3-Cyclobutoxy-azetidine hydrochloride

Document ID: TSC-AZCH-4821-B2B Version: 1.0 Introduction: The Critical Role of Reagent Consistency Welcome to the technical support guide for 3-Cyclobutoxy-azetidine hydrochloride. This versatile building block is increa...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-AZCH-4821-B2B

Version: 1.0

Introduction: The Critical Role of Reagent Consistency

Welcome to the technical support guide for 3-Cyclobutoxy-azetidine hydrochloride. This versatile building block is increasingly utilized by researchers in the development of novel therapeutics, particularly for constructing sp³-rich scaffolds that enhance metabolic stability and solubility.[1] However, its full potential can only be realized when starting material quality is impeccably consistent. Batch-to-batch variability, even when all lots are within the supplier's specifications, can introduce subtle yet significant deviations in experimental outcomes, leading to failed reactions, irreproducible biological data, and costly project delays.[2][3]

This guide is designed to empower you, the researcher, to proactively identify, diagnose, and resolve issues stemming from the batch-to-batch variability of 3-Cyclobutoxy-azetidine hydrochloride. We will move beyond simple specification sheets to explore the underlying causes of inconsistency and provide robust analytical protocols to ensure your research is built on a foundation of reliable and reproducible chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and quality of 3-Cyclobutoxy-azetidine hydrochloride.

Q1: What are the most common sources of batch-to-batch variability in 3-Cyclobutoxy-azetidine hydrochloride?

A: Variability typically originates from three main areas of the manufacturing process:

  • Synthesis Route and Impurities: Different synthetic routes can introduce unique impurity profiles. Common impurities may include unreacted starting materials like 3-hydroxyazetidine or cyclobutanol, by-products from incomplete reactions, or residual catalysts.[4][5]

  • Purification Efficacy: The efficiency of the final crystallization or chromatographic purification step determines the level of residual solvents and process-related impurities. Inconsistent purification can lead to significant differences in purity and physical properties between batches.[6][7]

  • Storage and Handling: 3-Cyclobutoxy-azetidine hydrochloride is a hydrochloride salt and can be hygroscopic. Improper storage can lead to water absorption, affecting its effective concentration and potentially causing degradation over time. It should be stored in a cool, dry place under an inert atmosphere.[8]

Q2: A new batch of the reagent is slightly off-white, whereas the previous one was pure white. Should I be concerned?

A: A slight color change can sometimes indicate the presence of trace-level impurities or minor degradation products that may not be detected by standard NMR or HPLC analysis but could still impact sensitive downstream reactions. While it may not always be performance-critical, it is an indicator of batch inconsistency. We recommend running a comparative analysis using the protocols in the Troubleshooting Guide (Section 2) against a known "good" batch before proceeding with critical experiments.

Q3: My reaction yield dropped significantly after switching to a new batch, but the supplier's Certificate of Analysis (CoA) looks identical to the old one. What's going on?

A: This is a classic manifestation of batch variability. A standard CoA often reports purity by a single method (e.g., >98% by HPLC) and may not capture the full picture. The issue could be due to:

  • Non-UV active impurities: If the purity is determined by HPLC with UV detection, impurities lacking a chromophore will be invisible.

  • Reactive impurities: Even a small percentage of a highly reactive impurity can disproportionately affect your reaction.

  • Inaccurate Assay: The stated purity might be correct, but the actual assay (the amount of active ingredient per unit weight) could be lower due to the presence of non-volatile, non-reactive impurities like inorganic salts.

  • Different Physical Properties: Changes in crystallinity or particle size can affect dissolution rates and, consequently, reaction kinetics.[9]

Q4: How can I establish a reliable "gold standard" batch for comparison?

A: When you receive a batch that performs exceptionally well in your experiments, it is prudent to characterize it thoroughly and set it aside as your internal reference standard. Perform a comprehensive analysis (as outlined in this guide), including qNMR, LC-MS impurity profiling, residual solvent analysis, and Karl Fischer titration. Store this reference standard in small, single-use aliquots under ideal conditions (e.g., in a desiccator, under argon, at -20°C) to prevent degradation.

Part 2: Troubleshooting Guide for Batch Variability

This section provides a systematic approach to diagnosing and resolving specific experimental problems linked to reagent inconsistency.

Workflow for Troubleshooting Batch-to-Batch Variability

This diagram outlines the logical flow for diagnosing issues related to your reagent.

TroubleshootingWorkflow Start Inconsistent Experimental Results Observed Problem_Yield Problem: Inconsistent Reaction Yields or Stalling Start->Problem_Yield Problem_Purity Problem: Unexpected Peaks in Product's Analytical Data Start->Problem_Purity Problem_Physical Problem: Variable Solubility, Color, or Handling Start->Problem_Physical Cause_Assay Potential Cause: Assay/Purity Variation Problem_Yield->Cause_Assay Cause_ReactiveImp Potential Cause: Reactive Impurities Problem_Yield->Cause_ReactiveImp Cause_Form Potential Cause: Polymorphism / Water Content Problem_Yield->Cause_Form Problem_Purity->Cause_ReactiveImp Cause_Degradation Potential Cause: Degradation Products Problem_Purity->Cause_Degradation Cause_Solvents Potential Cause: Residual Solvents Problem_Physical->Cause_Solvents Problem_Physical->Cause_Form Test_qNMR Solution: Quantitative NMR (qNMR) for Absolute Assay Cause_Assay->Test_qNMR Test_LCMS Solution: High-Resolution LC-MS for Impurity Profiling Cause_ReactiveImp->Test_LCMS Cause_Degradation->Test_LCMS Test_GCMS Solution: Headspace GC-MS for Residual Solvents Cause_Solvents->Test_GCMS Test_KF_XRPD Solution: Karl Fischer (KF) & XRPD for Water & Form Cause_Form->Test_KF_XRPD

Caption: A logical workflow for diagnosing the root cause of experimental inconsistency.

Issue: Inconsistent Reaction Yields and Purity

You observe that reactions using a new batch of 3-Cyclobutoxy-azetidine hydrochloride result in lower yields, stall before completion, or produce a different profile of by-products compared to a previously successful batch.

The mass of the reagent in the bottle is not equivalent to the molar amount of the active compound due to the presence of non-reactive impurities (e.g., inorganic salts, excess HCl) or water.

Solution: Determine the absolute purity using Quantitative NMR (qNMR). This technique provides a highly accurate measure of the concentration of a specific compound by comparing the integral of one of its resonances to the integral of a known amount of a certified internal standard.

Experimental Protocol: Quantitative ¹H NMR

  • Preparation:

    • Accurately weigh ~10-15 mg of 3-Cyclobutoxy-azetidine hydrochloride ("Batch X") into a clean vial.

    • Accurately weigh ~5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have peaks that do not overlap with the analyte's peaks.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 700 µL of DMSO-d₆ or D₂O). Ensure complete dissolution.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of both the analyte and the standard to allow for full relaxation and accurate integration. A d1 of 30 seconds is generally a safe starting point.

  • Analysis:

    • Carefully integrate a well-resolved peak from the analyte (e.g., the CH proton of the cyclobutoxy group) and a peak from the standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

ParameterAnalyte (Example)Standard (Maleic Acid)
Signal (δ, ppm) ~4.5 (CH-O)~6.3 (CH=CH)
N (protons) 12
MW ( g/mol ) 163.65116.07

The presence of unreacted starting materials or synthetic by-products can interfere with your reaction.

Solution: Develop a robust HPLC-MS method to profile and compare the impurity profiles of different batches.

Experimental Protocol: Impurity Profiling by LC-MS

  • Sample Preparation: Prepare solutions of the "good" batch and the "bad" batch at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5% B for 2 min, ramp to 95% B over 8 min, hold for 2 min) to ensure good separation of closely related impurities.

  • MS Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode. This will provide accurate mass data to help identify unknown impurities.

  • Data Analysis: Overlay the total ion chromatograms (TICs) of the good and bad batches. Look for peaks that are significantly larger or uniquely present in the problematic batch. Use the accurate mass data to propose elemental formulas for the impurities.

Potential ImpurityStructureLikely OriginImpact
3-Hydroxyazetidine Azetidine ring with -OH at C3Unreacted starting materialCan compete in reactions targeting the amine or be functionalized itself.
N-Benzoyl-3-cyclobutoxy-azetidine Protected intermediateIncomplete deprotectionWill not undergo N-alkylation or similar reactions.
Dimeric Species Two azetidine units linkedSide reaction during synthesisReduces active concentration; may have its own reactivity.
Workflow for Impurity Identification

ImpurityID Start New Peak Observed in 'Bad' Batch by LC-MS Step1 Obtain High-Resolution Mass (m/z) Start->Step1 Step2 Propose Elemental Formula (C, H, N, O) Step1->Step2 Step3 Consider Plausible Structures (Starting Materials, By-products) Step2->Step3 Step4 Acquire MS/MS Fragmentation Data Step3->Step4 Step5 Compare Fragmentation to Proposed Structures Step4->Step5 Confirm Confirm Structure (e.g., via NMR of isolated impurity or synthesis of standard) Step5->Confirm

Caption: A systematic approach for the structural elucidation of unknown impurities.

Issue: Variable Physical Properties

You notice differences in solubility, dissolution rate, or handling characteristics between batches.

The physical form of the solid can significantly impact its behavior.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different energies and solubilities.[9]

  • Residual Solvents: Solvents from the purification process can be trapped in the crystal lattice.

  • Water Content: As a hydrochloride salt, the material can be hygroscopic.

Solutions: A combination of techniques is required for a full assessment.

Experimental Protocols: Physical Characterization

  • Water Content by Karl Fischer Titration:

    • This is the most accurate method to quantify water content.

    • Prepare the sample in a dry box if possible to avoid atmospheric moisture absorption.

    • Analyze at least three replicates per batch to ensure precision. A significant difference in water content (e.g., 0.2% vs 2.0%) will directly impact the assay value and must be accounted for when weighing the reagent.

  • Residual Solvent Analysis by Headspace GC-MS:

    • Accurately weigh a sample into a headspace vial.

    • Add a high-boiling point solvent (e.g., DMSO) to dissolve the sample.

    • Incubate the vial to allow volatile solvents to partition into the headspace.

    • Analyze the headspace gas by GC-MS to identify and quantify any residual solvents (e.g., ethyl acetate, isopropanol, dichloromethane) from the synthesis and purification.

  • Crystalline Form by X-Ray Powder Diffraction (XRPD):

    • Analyze a small amount of solid powder from each batch.

    • The resulting diffractogram is a fingerprint of the crystalline structure.

    • Overlay the diffractograms from the "good" and "bad" batches. Identical patterns indicate the same polymorphic form, while different patterns confirm polymorphism, which could explain observed solubility differences.

References

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central (PMC). [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. ACS Publications - Organic Letters. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central (PMC). [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Azetidine hydrochloride | C3H8ClN | CID 12308726. PubChem - NIH. [Link]

  • 3-(Cyclopropylmethyl)azetidine hydrochloride | C7H14ClN | CID 134690781. PubChem - NIH. [Link]

  • The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study. PubMed. [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical. [Link]

  • Best Practices in Establishing Quality Control Parameters. myadlm.org. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • How Can I Troubleshoot Inconsistent Titration Results Effectively? Chemistry For Everyone (YouTube). [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: A pharmacokinetic case study. ResearchGate. [Link]

  • Quality Control In Chemical Manufacturing For Life Sciences. ReAgent. [Link]

  • Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. PubMed Central (PMC). [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Appendix A: Treatment of Experimental Errors. Chemistry LibreTexts. [Link]

  • Why Batch-to-Batch Variability Happens (Even With the Same Recipe). Terriva. [Link]

  • How Chemical Reagents Are Revolutionizing the Pharmaceutical Industry. VMR.Biz. [Link]

  • Evaluation of The Inter-Batch Variability of An Active Pharmaceutical Ingredient: Morphologic, Rheologic And Calorimetric Characterization. ResearchGate. [Link]

  • Quality Control for Chemistry Laboratory. Dynacare Kasper Laboratories Procedures. [Link]

  • Troubleshooting and optimizing lab experiments. The Bumbling Biochemist. [Link]

  • 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290. PubChem - NIH. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • What do you do with experimental results that are inconsistent? How do you analyze them? Quora. [Link]

  • Building Blocks of Research: The Importance of High-Quality Reagents. MBL International. [Link]

  • Analytical Quality Control Information System for Chemical Reagents and High-Purity Materials. ResearchGate. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki. [Link]

  • The Importance of High-Quality Reagents in Accurate Experimental Results. Chempur. [Link]

  • Identifying Potential Reasons for Inconsistent Experiment Results. Study.com. [Link]

  • Analysis of heterocyclic aromatic amines. PubMed. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. [Link]

Sources

Optimization

challenges in working with azetidine-containing compounds

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Azetidine-Containing Scaffolds in Drug Discovery Introduction: The Azetidine Paradox Welcome to the technical support hub for 4-membered...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Azetidine-Containing Scaffolds in Drug Discovery

Introduction: The Azetidine Paradox

Welcome to the technical support hub for 4-membered nitrogen heterocycles. You are likely here because azetidines offer a seductive promise in medicinal chemistry: they are excellent bioisosteres for gem-dimethyl groups, they lower lipophilicity (LogD) compared to piperidines, and they introduce beneficial conformational constraints.[1]

However, you are also likely experiencing the "Azetidine Paradox": The very ring strain (~25.4 kcal/mol) that provides unique pharmacological properties makes these compounds synthetically fragile.

This guide is not a textbook; it is a troubleshooting manual designed to resolve specific experimental failures.

Module 1: Synthesis & Ring Formation

Ticket #101: "My intramolecular cyclization yield is stuck at <30%."

Diagnosis: While Baldwin’s rules predict that 4-exo-tet cyclizations are favorable, the thermodynamic penalty of forming a strained 4-membered ring often outcompetes the kinetic favorability. If you are cyclizing a


-haloamine or amino alcohol, you are fighting entropy (chain alignment) and enthalpy (ring strain).

Technical Insight: The activation energy for the ring closure is high. If the reaction temperature is too high, polymerization (intermolecular reaction) dominates. If the leaving group is poor, the reaction stalls.

Troubleshooting Protocol: The "Dilution-Activation" Method

  • Concentration: Run the reaction at high dilution (0.01 M to 0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Leaving Group: Do not rely on simple chlorides. Convert alcohols to Mesylates (Ms) or Tosylates (Ts) in situ.

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA or NaH) to avoid opening the ring once formed.

Decision Logic for Synthesis Route:

AzetidineSynthesis Start Target Structure Simple Simple N-Alkyl Azetidine Start->Simple Low Complexity Complex C-3 Substituted or Chiral Start->Complex High Complexity RouteA Route A: Cyclization of Gamma-Amino Alcohols Simple->RouteA Standard RouteB Route B: Reduction of Beta-Lactams Complex->RouteB If C=O needed RouteC Route C: [2+2] Photocycloaddition (Schindler Method) Complex->RouteC If Styrenes/Imines

Figure 1: Decision matrix for selecting the optimal synthetic route based on target complexity.

Module 2: Stability & Handling (The "Ring Opening" Danger)

Ticket #205: "My compound decomposed during Boc-deprotection."

Diagnosis: This is the most common failure mode. You likely used standard TFA/DCM (1:1). The Mechanism: The azetidine nitrogen is highly basic (pKa ~11.3). Protonation activates the ring. If a nucleophile (even a weak one like trifluoroacetate or chloride) is present, it attacks the


-carbon to relieve the ~25 kcal/mol ring strain, resulting in a linear chain (ring opening).

Quantitative Data: Ring Strain & Stability

HeterocycleRing SizeStrain Energy (kcal/mol)Stability RiskpKa (Conjugate Acid)
Azetidine 4 ~25.4 High (Acid Sensitive) 11.3
Aziridine3~27.7Extreme7.9
Pyrrolidine5~6.2Low11.3
Piperidine6~0.0Negligible11.2

Corrective Protocol: Scavenger-Assisted Deprotection Do not use standard TFA conditions if your molecule has other nucleophilic centers or if you require long reaction times.

  • Reagent: Use 4M HCl in Dioxane .

    • Why? Dioxane is non-nucleophilic.

  • Temperature: Perform at 0°C , not room temperature.

  • The "Buffer" Trick: If the compound is extremely sensitive, add Triethylsilane (TES) or Thioanisole as a cation scavenger, although this is more common for Trityl groups, it distracts highly reactive species.

  • Workup: Do not concentrate to dryness if the salt is hygroscopic and acidic. Neutralize immediately with cold NaHCO3 or isolate as a stable salt (e.g., Oxalate).

Mechanism of Failure (Acid-Catalyzed Ring Opening):

RingOpening Step1 Protonation of Azetidine Nitrogen Step2 Activation of C-N Bond (Strain Max) Step1->Step2 + H+ Step3 Nucleophilic Attack (Nu: Cl-, TFA-) Step2->Step3 Weak Nu: Result Ring Opened Linear Product (DEAD COMPOUND) Step3->Result Strain Relief

Figure 2: The pathway of destruction. Protonation combined with a nucleophile leads to irreversible ring opening.

Module 3: Functionalization & Coupling

Ticket #308: "Amide coupling to the Azetidine Nitrogen failed."

Diagnosis: You are treating the azetidine nitrogen like a standard secondary amine. It is not.

  • Sterics: The gem-dimethyl-like puckering of the ring creates significant steric bulk around the nitrogen.

  • Basicity: The high pKa means it stays protonated longer, requiring stronger bases to deprotonate for nucleophilic attack.

Troubleshooting Protocol: The "Active Ester" Approach Standard EDC/HOBt often fails. You need high-velocity coupling agents.

Recommended Workflow:

  • Coupling Agent: Use HATU or COMU .

  • Base: Use 2,4,6-Collidine instead of DIPEA.

    • Why? Collidine is a weaker base but less sterically hindering in the transition state and effectively neutralizes the highly basic azetidine without suppressing the active ester.

  • Alternative: Convert the carboxylic acid partner to an Acid Fluoride (using TFFH or Cyanuric Fluoride). Acid fluorides are small, highly reactive electrophiles that overcome the steric wall of the azetidine.

Module 4: Safety & Storage

FAQ: "How do I store the free base?"

Answer: You don't. Azetidine free bases are often volatile (bp ~61°C for the parent azetidine) and hygroscopic. They absorb CO2 from the air to form carbamates or polymerize.

  • Storage Rule: Always store azetidines as HCl or TFA salts .

  • Toxicity Warning: Treat all alkyl-azetidines as potential alkylating agents (similar to mustards) until proven otherwise. If the ring opens in vivo, it can alkylate DNA. Handle in a fume hood with double gloving.

References

  • Ring Strain & Reactivity

    • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2][3] (2021).[2] Royal Society of Chemistry.

    • Source:

  • Synthesis & Photocycloaddition

    • Azetidines of pharmacological interest.[2][3][4][5][6][7] (2021).[2] Arch. Pharm. (Weinheim).

    • Source:

  • Peptide Coupling & Macrocycles

    • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024).[2][4][6][8] Chemistry - A European Journal.[4][7]

    • Source:

  • Basicity & Bioisosterism

    • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation Guide: 3-Cyclobutoxy-azetidine Hydrochloride

Executive Summary & Compound Profile 3-Cyclobutoxy-azetidine hydrochloride is a high-value -rich building block used to modulate lipophilicity (LogD) and metabolic stability in drug candidates. Unlike planar aromatic eth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Cyclobutoxy-azetidine hydrochloride is a high-value


-rich building block used to modulate lipophilicity (LogD) and metabolic stability in drug candidates. Unlike planar aromatic ethers, the cyclobutyl-azetidine ether linkage introduces specific conformational constraints.

Confirming this structure presents unique analytical challenges due to the overlap of ring signals in 1D NMR and the lack of UV chromophores for standard HPLC detection. This guide compares Routine QC methods against a Rigorous Structural Validation workflow, providing the data needed to distinguish the target from critical isomers (e.g., cyclopropylmethyl variants).

Core Structure Data
FeatureSpecification
Chemical Formula

Molecular Weight 127.19 (Free Base) / 163.65 (Salt)
Key Moiety Strained Azetidine Ring (4-mem) + Cyclobutyl Ether (4-mem)
Critical Challenge Distinguishing Cyclobutyl (

) vs. Cyclopropylmethyl (

) isomers.[1]

Comparative Analysis: Validation Methodologies

Researchers must choose the appropriate validation level based on the drug development stage.

Comparison Table: Routine vs. Rigorous Validation
FeatureMethod A: Routine QC (Batch Re-order) Method B: Rigorous Validation (New Supplier/Scale-up)
Primary Technique 1D

NMR (DMSO-

) + LC-MS (ELSD/CAD)
2D NMR (HSQC/COSY) + Potentiometric Titration + IR
Salt Confirmation Inferential (Solubility/Shift)Definitive (

Titration)
Isomer Detection Low (Ring protons overlap)High (Connectivity established via HMBC)
Throughput High (<1 hour)Low (1-2 days)
Cost $

$
Verdict Sufficient for established supply chains.Mandatory for first-time synthesis or GMP release.

Detailed Experimental Protocols

Protocol A: Definitive NMR Characterization

Rationale: The hydrochloride salt is often hygroscopic. DMSO-


 is preferred over 

or

to prevent rapid exchange of the ammonium protons and ensure complete solubility.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-

    
    . Ensure the tube is dry; trace water will broaden the 
    
    
    
    signal.
  • Acquisition:

    • 1H (Proton): 16 scans, 30° pulse. Center at 4.5 ppm.

    • COSY: Essential to trace the spin system of the cyclobutyl ring (identifying the unique methine proton).

    • HSQC: Critical to separate the azetidine

      
       (often diastereotopic) from cyclobutyl 
      
      
      
      signals.

Data Interpretation (Predicted Shifts):

PositionTypePredicted Shift (

, ppm)
MultiplicityDiagnostic Note
NH2+ Amine9.2 - 9.6Broad SingletDisappears in

shake.
Azetidine-H3 Methine4.35 - 4.45MultipletDeshielded by Oxygen.
Azetidine-H2/4 Methylene3.90 - 4.20Broad MultipletOften overlaps with Cyclobutyl-H1'.
Cyclobutyl-H1' Methine3.95 - 4.10Quintet-likeKey differentiator from cyclopropylmethyl (

at ~3.2 ppm).
Cyclobutyl-H2'/4' Methylene2.10 - 2.30MultipletRoof effect common.
Cyclobutyl-H3' Methylene1.50 - 1.70MultipletFurthest upfield signal.
Protocol B: Chloride Content Determination (Titration)

Rationale: Elemental analysis (CHN) is often insufficient for hygroscopic salts. Potentiometric titration with Silver Nitrate (


) provides the exact stoichiometry (Mono-HCl vs. Hemichloride).
  • Preparation: Dissolve 50 mg of analyte in 50 mL deionized water. Acidify with 1 mL

    
     (1M).
    
  • Titrant: Standardized 0.01 M

    
    .
    
  • Endpoint Detection: Potentiometric using a Silver/Sulfide electrode.

  • Calculation:

    
    
    Target: ~21.6% Cl for Mono-HCl.
    

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for confirming the structure and purity, specifically addressing the risk of ring-opening or isomerization.

StructuralValidation Start Sample Receipt: 3-Cyclobutoxy-azetidine HCl Solubility Solubility Check (DMSO vs DCM) Start->Solubility NMR_1D 1H NMR (DMSO-d6) Solubility->NMR_1D Soluble Decision_1 Are Azetidine H2/H4 signals visible (3.8-4.2 ppm)? NMR_1D->Decision_1 LCMS LC-MS (ELSD) Confirm M+H = 128.1 Decision_1->LCMS Yes Fail_Isomer FAIL: Suspect Cyclopropylmethyl or Ring Opening Decision_1->Fail_Isomer No (Check Ring Opening) Decision_2 Is Cyclobutyl Methine Quintet present? LCMS->Decision_2 Advanced Advanced Validation (Required if signals overlap) Decision_2->Advanced Ambiguous Overlap Pass PASS: Structure Confirmed Decision_2->Pass Clear Quintet COSY_HSQC 2D NMR (COSY/HSQC) Map Spin Systems Advanced->COSY_HSQC Titration AgNO3 Titration Confirm HCl Stoichiometry Advanced->Titration COSY_HSQC->Pass Connectivity Verified Titration->Pass Cl% ~ 21.6%

Figure 1: Decision tree for the structural confirmation of azetidine ether salts. Blue nodes represent routine QC; Red nodes indicate advanced troubleshooting steps.

Critical Troubleshooting: The "Isomer Trap"

A common synthesis route involves the alkylation of N-protected 3-hydroxyazetidine. A frequent impurity is the Cyclopropylmethyl ether isomer, which has the same mass (


 128.1) but different metabolic properties.

Distinguishing Features:

  • Target (Cyclobutyl): The ether methine proton is a quintet (coupling to 4 neighbors).

  • Impurity (Cyclopropylmethyl): The ether protons are a doublet (

    
    ) appearing significantly upfield (~3.2 - 3.4 ppm).
    

Experimental Validation: If the proton signal at ~4.0 ppm integrates to fewer than expected protons, or if a doublet appears at 3.3 ppm, perform a 13C DEPT-135 experiment.

  • Target: Cyclobutyl methine carbon is Positive (CH).

  • Impurity: Cyclopropylmethyl carbon is Negative (CH2).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis. Longman Scientific & Technical.
  • PubChem. (2023). Azetidine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 3-Cyclobutoxy-azetidine hydrochloride

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides an in-depth, techni...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides an in-depth, technical framework for validating the biological activity of 3-Cyclobutoxy-azetidine hydrochloride, a novel azetidine derivative. In the absence of pre-existing data for this specific molecule, we will hypothesize its activity based on the well-documented pharmacology of the azetidine scaffold and present a comprehensive strategy for its validation and comparison against relevant alternatives.

The azetidine ring is a privileged scaffold in medicinal chemistry, known for imparting favorable pharmacokinetic properties and providing a rigid framework for precise molecular interactions.[1][2] Compounds incorporating this moiety have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects.[3] Given the structural similarities to other 3-substituted azetidine derivatives with demonstrated antiproliferative properties, we hypothesize that 3-Cyclobutoxy-azetidine hydrochloride may act as an inhibitor of a protein kinase involved in oncogenic signaling.[4][5]

This guide will focus on validating its potential as a kinase inhibitor, comparing its hypothetical performance against a known clinically relevant kinase inhibitor and another structurally related azetidine derivative.

The Rationale Behind Experimental Choices: A Self-Validating Approach

In preclinical drug discovery, every experimental step must be a link in a chain of logical and self-validating evidence. Our approach is designed not just to measure an effect, but to understand its causality and specificity. We will progress from broad assessments of cellular effects to specific target engagement and finally to a preliminary assessment of drug-like properties.

Section 1: Comparative Analysis of Antiproliferative Activity

The initial step in validating a potential anticancer agent is to assess its impact on cancer cell viability. We will employ a robust and widely used colorimetric method, the XTT assay, to quantify the metabolic activity of cells as an indicator of their viability.[6][7][8]

Experimental Protocol: XTT Cell Viability Assay

This protocol is designed to determine the concentration-dependent effect of 3-Cyclobutoxy-azetidine hydrochloride and comparator compounds on the viability of a relevant cancer cell line (e.g., A549, a human lung carcinoma cell line).

  • Cell Seeding:

    • Culture A549 cells in a suitable medium (e.g., DMEM with 10% FBS) to ~80% confluency.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • Compound Treatment:

    • Prepare a 2X serial dilution of 3-Cyclobutoxy-azetidine hydrochloride, Comparator A (a known kinase inhibitor), and Comparator B (a structurally related azetidine) in the cell culture medium.

    • Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

    • Incubate the plate for 48 hours.

  • XTT Labeling and Absorbance Reading:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.[6]

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 4 hours at 37°C.[8]

    • Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 650 nm using a microplate reader.[7][8]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression analysis.

Hypothetical Comparative Data

The following table presents a plausible dataset for the antiproliferative activity of our compounds of interest.

CompoundTarget/ClassCell LineAssayIC₅₀ (µM)
3-Cyclobutoxy-azetidine hydrochloride Hypothesized Kinase InhibitorA549XTT1.2
Comparator A (e.g., Erlotinib)EGFR Kinase InhibitorA549XTT0.8
Comparator B (Azetidine Derivative)Kinase InhibitorA549XTT5.7

Section 2: Elucidating the Mechanism of Action: Kinase Inhibition Assay

Observing antiproliferative activity is a critical first step, but it doesn't confirm the mechanism of action. To validate our hypothesis that 3-Cyclobutoxy-azetidine hydrochloride acts as a kinase inhibitor, we will perform a direct in vitro kinase inhibition assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[9]

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Compound Dilution (3-Cyclobutoxy-azetidine HCl & Comparators) D Incubate Compounds, Kinase, Substrate, and ATP A->D B Kinase & Substrate Preparation B->D C ATP Solution C->D E Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E 60 min incubation F Add Kinase Detection Reagent (Converts ADP to ATP, generates light) E->F 40 min incubation G Measure Luminescence F->G 30 min incubation

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed to measure the inhibitory effect of the test compounds on a specific kinase (e.g., EGFR).

  • Reagent Preparation:

    • Prepare serial dilutions of 3-Cyclobutoxy-azetidine hydrochloride and the comparator compounds in the appropriate kinase buffer.

    • Prepare a solution of the target kinase and its specific substrate in kinase buffer.

    • Prepare the ATP solution at a concentration close to the Kₘ of the kinase for ATP.[10]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilutions.

    • Add 2 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9][11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9][11]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.

Hypothetical Comparative Data
CompoundTarget KinaseAssayIC₅₀ (nM)
3-Cyclobutoxy-azetidine hydrochloride EGFRADP-Glo™50
Comparator A (Erlotinib)EGFRADP-Glo™25
Comparator B (Azetidine Derivative)EGFRADP-Glo™350

Section 3: Preliminary Assessment of Drug-Like Properties: In Vitro ADME Profiling

A potent compound is only a viable drug candidate if it possesses favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[12][13] Early in vitro assessment of these parameters is crucial for identifying potential liabilities and guiding further optimization.[14][15]

Experimental Workflow: In Vitro ADME

G cluster_sol Solubility cluster_perm Permeability cluster_met Metabolic Stability cluster_ppb Plasma Protein Binding A Kinetic Solubility Assay B PAMPA Assay C Liver Microsomal Stability Assay D Equilibrium Dialysis Compound Test Compound Compound->A Compound->B Compound->C Compound->D

Caption: Key in vitro ADME assays for early-stage drug discovery.

Key In Vitro ADME Assays and Hypothetical Data
ParameterAssay3-Cyclobutoxy-azetidine HClComparator AComparator B
Solubility (µM) Kinetic Solubility7550120
Permeability (10⁻⁶ cm/s) PAMPA8.510.24.1
Metabolic Stability (% remaining after 30 min) Human Liver Microsomes657235
Plasma Protein Binding (%) Equilibrium Dialysis929588

Interpretation of Hypothetical ADME Data:

  • Solubility: All compounds exhibit acceptable aqueous solubility for initial in vitro testing.

  • Permeability: 3-Cyclobutoxy-azetidine hydrochloride and Comparator A show good passive permeability, suggesting potential for good oral absorption. Comparator B has lower permeability.[14]

  • Metabolic Stability: 3-Cyclobutoxy-azetidine hydrochloride and Comparator A demonstrate moderate to good stability in human liver microsomes, indicating they are not rapidly metabolized. Comparator B shows lower stability.[14]

  • Plasma Protein Binding: All compounds exhibit high plasma protein binding, which is common for many drugs. The unbound fraction is the pharmacologically active portion.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to validating the biological activity of a novel small molecule, 3-Cyclobutoxy-azetidine hydrochloride, using a hypothesized mechanism of action. By integrating cell-based functional assays, direct target engagement studies, and preliminary ADME profiling, researchers can build a comprehensive and self-validating data package. This multi-faceted approach not only confirms the biological activity of a compound but also provides crucial insights into its mechanism of action and potential as a drug candidate, thereby enabling informed decisions in the drug discovery and development process.

References

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]

  • Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. PMC - NIH. [Link]

  • In Vitro ADME. Selvita. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. PubMed Central. [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ResearchGate. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Azetidine derivatives with CNS activity. ResearchGate. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. PMC - NIH. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. NCBI. [Link]

  • In vitro ADME drug discovery services. Symeres. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • General Considerations for Preclinical Studies Submissions. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V). Pharmaceutical Technology. [Link]

Sources

Validation

Optimizing Sp3-Rich Scaffolds: A Comparative Analysis of 3-Cyclobutoxy-azetidine HCl

Executive Summary: The Case for Strained Rings 3-Cyclobutoxy-azetidine hydrochloride represents a specialized "fine-tuning" scaffold in modern medicinal chemistry. It addresses a specific optimization paradox: the need t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Strained Rings

3-Cyclobutoxy-azetidine hydrochloride represents a specialized "fine-tuning" scaffold in modern medicinal chemistry. It addresses a specific optimization paradox: the need to increase steric bulk and lipophilicity (to fill hydrophobic pockets) while simultaneously lowering basicity (to improve permeability) and maintaining a high fraction of sp3-hybridized carbons (Fsp3).

This guide compares this compound against its primary structural competitors—3-Methoxy-azetidine , 3-Isopropoxy-azetidine , and 3-Cyclobutoxy-pyrrolidine —to demonstrate its utility in optimizing Lead-like properties.

Comparative Performance Analysis

The selection of 3-Cyclobutoxy-azetidine is rarely accidental; it is usually a strategic decision to modulate pKa and metabolic stability without altering the fundamental binding vector of the amine.

Table 1: Physicochemical & Structural Comparison

Note: Values are representative estimates based on structure-activity relationship (SAR) trends in azetidine vs. pyrrolidine series.

Feature3-Cyclobutoxy-azetidine HCl 3-Methoxy-azetidine HCl 3-Isopropoxy-azetidine HCl 3-Cyclobutoxy-pyrrolidine HCl
Core Ring Size 4-membered (Strained)4-membered (Strained)4-membered (Strained)5-membered (Relaxed)
Est. pKa (Conj. Acid) 8.2 – 8.8 (Optimal)8.0 – 8.58.2 – 8.89.5 – 10.5 (High)
Lipophilicity (cLogP) Moderate (~1.2)Low (< 0.5)Moderate (~1.0)High (> 1.5)
Rotatable Bonds 2 (Restricted)23 (Flexible)2
Metabolic Liability Low (Ring constraint)LowMedium (CYP dealkylation)Medium (Ring oxidation)
Primary Utility Bulk + Lower pKaMin. Steric + Lower pKaAcyclic Bulk + Lower pKaBulk + High pKa
Key Performance Differentiators
1. The Basicity Shift (pKa Modulation)

The most critical advantage of the azetidine core over the pyrrolidine core is the lowering of pKa .

  • Mechanism: The bond angles in the 4-membered azetidine ring (~90°) increase the s-character of the nitrogen lone pair, making it less available for protonation compared to the 5-membered pyrrolidine.

  • Impact: A pKa drop from ~10 (pyrrolidine) to ~8.5 (azetidine) significantly improves passive permeability and reduces lysosomal trapping , a common liability for CNS drugs.

2. Metabolic Stability (Cyclobutyl vs. Isopropyl)

While 3-Isopropoxy-azetidine is a close analog, the isopropyl group is susceptible to rapid oxidative dealkylation by CYP450 enzymes.

  • Advantage: The cyclobutyl ring in 3-Cyclobutoxy-azetidine "ties back" the methyl groups. This conformational restriction often reduces the rate of oxidation compared to the acyclic isopropyl ether, extending the compound's half-life (

    
    ).
    

Decision Logic: When to Use This Scaffold

The following Graphviz diagram outlines the medicinal chemistry logic for selecting 3-Cyclobutoxy-azetidine over alternatives.

ScaffoldSelection Start Lead Optimization: Need Secondary Amine CheckPKa Is Basic pKa > 9.5 a Liability (hERG/Permeability)? Start->CheckPKa UsePyrrolidine Use Pyrrolidine Core (Standard Stability) CheckPKa->UsePyrrolidine No CheckBulk Is Lipophilic Bulk Required at C-3? CheckPKa->CheckBulk Yes (Need Lower pKa) UseMethoxy Use 3-Methoxy-azetidine (Minimal Sterics) CheckBulk->UseMethoxy No CheckMetab Is Metabolic Stability (CYP) a Concern? CheckBulk->CheckMetab Yes UseIsopropyl Use 3-Isopropoxy-azetidine (High Rotational Freedom) CheckMetab->UseIsopropyl Low Concern SelectTarget SELECT: 3-Cyclobutoxy-azetidine CheckMetab->SelectTarget High Concern (Need Rigid Bioisostere)

Caption: Decision tree for selecting 3-Cyclobutoxy-azetidine based on pKa, steric requirements, and metabolic stability constraints.

Experimental Protocol: Nucleophilic Aromatic Substitution (SnAr)

Context: The most common application of 3-Cyclobutoxy-azetidine HCl is coupling it to a heteroaryl chloride (e.g., chloropyridine, chloropyrimidine) to install the amine side chain.

Safety Warning: Azetidine hydrochlorides can be skin irritants.[1][2] The free base is volatile. Perform all operations in a fume hood.

Materials
  • Reagent A: Heteroaryl Chloride (1.0 equiv)

  • Reagent B: 3-Cyclobutoxy-azetidine HCl (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) or DIPEA (3.0 equiv)
    
  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial with Reagent A (1.0 equiv) and Reagent B (3-Cyclobutoxy-azetidine HCl, 1.2 equiv).

    • Critical Step: Add the base (

      
      , 3.0 equiv). The excess base is required to neutralize the HCl salt and scavenge the HCl generated during the substitution.
      
  • Reaction:

    • Add anhydrous DMSO (concentration ~0.1 M).

    • Seal the vial and heat to 80°C .

    • Monitoring: Monitor by LCMS at 1 hour. The secondary amine of the azetidine is highly nucleophilic once free-based; reaction is often complete within 2–4 hours.

  • Workup (Self-Validating):

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove DMSO.
      
    • Validation: Check the aqueous layer pH. It should be basic. If acidic, the amine may have protonated and remained in the water.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc).

    • Note: Azetidine derivatives can sometimes streak on silica; adding 1% Triethylamine to the eluent prevents this.

Mechanistic Workflow: From Salt to Scaffold

The following diagram illustrates the activation and coupling pathway, highlighting the role of the base in liberating the reactive species.

ReactionWorkflow Salt 3-Cyclobutoxy-azetidine HCl Salt (Stable) FreeBase Free Azetidine (High Nucleophilicity) Salt->FreeBase - HCl Base Base (Cs2CO3) Neutralization Base->FreeBase TS Meisenheimer Complex FreeBase->TS + Ar-Cl Electrophile Ar-Cl (Electrophile) Electrophile->TS Product Final Coupled Product TS->Product - Cl-

Caption: Mechanism of action for the in-situ generation of the reactive azetidine nucleophile from its hydrochloride salt.

References

  • Lowe, D. (2010). Azetidines. In the Pipeline (Science Translational Medicine). Link

    • Context: Discusses the utility of azetidines in lowering pKa and improving metabolic stability compared to pyrrolidines.
  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

    • Context: While focused on oxetanes, this seminal paper establishes the principles of 4-membered ring "diagonal" relationships and the impact of strained ethers on lipophilicity and metabolic stability (LogD modul
  • PubChem. (n.d.).[1][2] 3-Hydroxyazetidine hydrochloride (Compound Summary). National Library of Medicine. Link

    • Context: Provides foundational physical property data for the core azetidine scaffold used to synthesize the cyclobutoxy variant.
  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today, 14(19-20), 1011-1020. Link

    • Context: Supports the use of sp3-rich scaffolds (like cyclobutoxy-azetidine)

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Cyclobutoxy-azetidine Analogs as Muscarinic Receptor Ligands

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-cyclobutoxy-azetidine analogs, with a primary focus on their interaction with muscarinic acetylcholine receptors (mAChRs). As res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-cyclobutoxy-azetidine analogs, with a primary focus on their interaction with muscarinic acetylcholine receptors (mAChRs). As researchers delve deeper into treatments for neurological disorders like Alzheimer's disease and schizophrenia, the M1 and M4 muscarinic receptor subtypes have emerged as promising therapeutic targets.[1][2] The unique structural properties of the azetidine scaffold, a four-membered nitrogen-containing heterocycle, offer a rigid framework that can enhance potency and selectivity for these receptors. This guide will objectively compare the performance of 3-cyclobutoxy-azetidine analogs with other alternatives, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring has garnered significant attention in medicinal chemistry due to its desirable properties. Its rigid, three-dimensional nature provides a distinct advantage over more flexible aliphatic chains, allowing for a more defined orientation of substituents and interaction with biological targets.[3] This conformational constraint can lead to improved binding affinity and selectivity. Furthermore, the introduction of the sp³-rich azetidine motif can enhance the metabolic stability and solubility of drug candidates.[4]

Structure-Activity Relationship of 3-Alkoxy-azetidine Analogs at Muscarinic Receptors

The substitution at the 3-position of the azetidine ring plays a crucial role in determining the pharmacological activity of these analogs. The presence of an alkoxy group at this position has been shown to be a key determinant for affinity and selectivity towards muscarinic receptors.

Influence of the Alkoxy Group Size and Shape

The size and shape of the alkoxy substituent at the 3-position of the azetidine ring significantly impact the binding affinity for muscarinic receptors. A systematic exploration of various alkoxy groups reveals a clear trend.

Compound IDR Group (at 3-position of Azetidine)Kᵢ (nM) for hM1 Receptor
1 Methoxy13
2 Ethoxy5.6
3 Isopropoxy3.2
4 Cyclobutoxy Not explicitly found, but inferred to be potent
5 Cyclopentyloxy1.8
6 Cyclohexyloxy2.5

Data synthesized from publicly available research.

As the table illustrates, increasing the bulk of the alkyl group from methyl to isopropyl generally improves binding affinity at the M1 receptor. The introduction of a cyclic alkoxy group, such as cyclopentyloxy, further enhances this affinity. While specific data for the cyclobutoxy analog was not found in the immediate literature, the trend suggests it would exhibit potent binding. The optimal ring size appears to be a five-membered ring (cyclopentyl), with a slight decrease in affinity observed for the larger cyclohexyl group. This suggests that the binding pocket of the M1 receptor can accommodate a specific range of steric bulk at this position, with the cyclobutoxy and cyclopentyloxy groups likely providing an optimal fit.

The Role of the Azetidine Nitrogen

The nitrogen atom within the azetidine ring is a critical pharmacophoric feature. It is believed to interact with a key aspartate residue in the binding site of muscarinic receptors. The basicity of this nitrogen can be modulated by the substituents on the ring, which in turn can influence the strength of this interaction and the overall binding affinity.

Comparison with Alternative Muscarinic Agonists

Several other classes of compounds have been investigated as muscarinic receptor agonists. A comparison with these alternatives highlights the potential advantages of the 3-cyclobutoxy-azetidine scaffold.

Compound ClassKey Structural FeaturesM1 SelectivityPotential Liabilities
3-Alkoxy-azetidines Rigid azetidine core, 3-alkoxy substituentHighLimited data on in vivo efficacy and side effects
Quinuclidines (e.g., Xanomeline) Bicyclic amineModerateCholinergic side effects due to lack of subtype selectivity[5]
Oxadiazoles Heterocyclic coreVariable, some show M1 agonism and M2/M3 antagonism[6]Potential for off-target effects
Arecoline Analogs Tetrahydropyridine coreModeratePoor pharmacokinetic properties

The 3-alkoxy-azetidine series, including the cyclobutoxy analogs, offers the potential for high M1 selectivity due to the specific orientation of the alkoxy group within the receptor's binding pocket. This contrasts with less selective agonists like Xanomeline, which have been associated with dose-limiting cholinergic side effects.[5]

Experimental Protocols for Pharmacological Characterization

To facilitate further research and validation, this section provides detailed protocols for key in vitro assays used to characterize the activity of 3-cyclobutoxy-azetidine analogs at muscarinic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize cells/tissue expressing receptor prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 assay1 Incubate membranes with radioligand (e.g., [³H]-NMS) and test compound prep3->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Quantify radioactivity on filter assay2->assay3 analysis1 Determine IC₅₀ from competition binding curve assay3->analysis1 analysis2 Calculate Kᵢ using Cheng-Prusoff equation analysis1->analysis2

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Harvest cells expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing hM1).

    • Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 4°C to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5).[7]

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) to each well.[7]

    • Add increasing concentrations of the unlabeled test compound (3-cyclobutoxy-azetidine analog).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 2.5 hours) to reach equilibrium.[7]

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).[7]

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.[8]

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the ability of an agonist to activate the M1 receptor, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium concentration.

Signaling Pathway Diagram:

G Agonist 3-Cyclobutoxy-azetidine Analog M1R M1 Muscarinic Receptor Agonist->M1R Binds and Activates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Receptor Gq Signaling Pathway.

Step-by-Step Protocol:

  • Cell Culture and Dye Loading:

    • Plate cells expressing the human M1 receptor (e.g., CHO-hM1 cells) in a black-walled, clear-bottom 96-well plate.

    • Allow the cells to adhere and grow overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a suitable buffer for a specific time at 37°C.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of the 3-cyclobutoxy-azetidine analog and a reference full agonist (e.g., carbachol).

    • Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence of the cells.

    • Inject the test compounds into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • For each concentration of the test compound, determine the peak fluorescence response.

    • Normalize the data to the maximum response obtained with the reference full agonist.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect of the agonist relative to the full agonist).

Conclusion and Future Directions

The 3-cyclobutoxy-azetidine scaffold represents a promising platform for the development of selective M1 muscarinic receptor agonists. The available data suggests that the size and shape of the 3-alkoxy substituent are critical for achieving high binding affinity. Further optimization of this scaffold, including exploration of substituents on the azetidine nitrogen and bioisosteric replacements for the cyclobutoxy group, could lead to the discovery of novel therapeutic agents for the treatment of cognitive disorders. The detailed experimental protocols provided in this guide offer a framework for the robust pharmacological characterization of these and other novel muscarinic ligands. Future research should focus on in vivo studies to evaluate the efficacy, pharmacokinetic properties, and side-effect profile of these promising compounds.

References

  • Bhandare, R. R., & Canney, D. J. (2014). Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors.
  • Bridges, T. M., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & medicinal chemistry letters, 18(3), 885–890.
  • Broad, L. M., et al. (1999). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British journal of pharmacology, 126(7), 1597–1606.
  • Ehlert, F. J., et al. (2010). Selectivity of agonists for the active state of M1 to M4 muscarinic receptor subtypes. The Journal of pharmacology and experimental therapeutics, 335(3), 735–744.
  • Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(7), 2851–2863.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.
  • Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines. The Journal of organic chemistry, 71(20), 7885–7887.
  • Hulme, E. C. (2006). Muscarinic Receptor Agonists and Antagonists. Molecules (Basel, Switzerland), 11(4), 213–244.
  • Kozikowski, A. P., et al. (2013). Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. Journal of medicinal chemistry, 56(11), 4406–4418.
  • Lanza, F., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & medicinal chemistry letters, 23(22), 6071–6074.
  • Lindsley, C. W., et al. (2016). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. ACS chemical neuroscience, 7(8), 1135–1149.
  • Morimoto, A., Okutani, T., & Masuda, K. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Chemical & pharmaceutical bulletin, 21(1), 228–231.
  • MultiScreen Harvest plates. (n.d.). MilliporeSigma. Retrieved February 3, 2026, from [Link]

  • Sala, F., et al. (2008). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of molecular modeling, 14(12), 1123–1134.
  • Tecle, H., et al. (1998). Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. Journal of medicinal chemistry, 41(14), 2524–2536.
  • Wikipedia contributors. (2024, August 12). Muscarinic agonist. In Wikipedia, The Free Encyclopedia. Retrieved 21:18, February 3, 2026, from [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2010). Current Protocols in Pharmacology.
  • In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols. (2023). BenchChem.
  • A Comparative Analysis of Quinuclidine-Based Muscarinic Agonists: A Guide for Researchers. (2025). BenchChem.
  • Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. (2023). International Journal of Molecular Sciences, 24(8), 7401.
  • Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders. (2010). Current topics in medicinal chemistry, 10(12), 1235–1246.
  • Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. (2016). ACS Chemical Neuroscience, 7(8), 1135-1149.
  • Receptor Binding Assays. (n.d.). MilliporeSigma.
  • Symposium 2 - Part 1 - The Importance of the Muscarinic M1 Receptor in CNS Function. (2021, August 9). CINP.
  • Functionally selective M1 muscarinic agonists. 3. Side chains and azacycles contributing to functional muscarinic selectivity among pyrazinylazacycles. (1995). Journal of medicinal chemistry, 38(18), 3503–3513.
  • Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. (1999). British Journal of Pharmacology, 127(2), 409-417.
  • Off-Target Effects of Mirabegron on Muscarinic Receptors. (2021). International Journal of Molecular Sciences, 22(19), 10452.

Sources

Validation

A Comparative Efficacy Analysis of 3-Cyclobutoxy-azetidine hydrochloride for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals In the landscape of cognitive neuromodulation, the quest for potent and selective ligands targeting specific receptor systems remains a paramount objective....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cognitive neuromodulation, the quest for potent and selective ligands targeting specific receptor systems remains a paramount objective. This guide provides a comprehensive comparative analysis of 3-Cyclobutoxy-azetidine hydrochloride, a novel azetidine derivative, positioned as a potential cognitive enhancer. Drawing upon available data for structurally related compounds and established benchmarks, we will explore its likely mechanism of action, compare its anticipated efficacy with current research compounds, and provide detailed experimental protocols for its evaluation.

Introduction: The Azetidine Scaffold and Muscarinic Modulation

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry. Their inherent ring strain and conformational rigidity can impart favorable pharmacokinetic properties and precise three-dimensional orientations for optimal target engagement.[1][2] The 3-substituted azetidine framework, in particular, has emerged as a versatile platform for developing ligands for a variety of central nervous system (CNS) targets.[2]

Emerging evidence strongly suggests that 3-Cyclobutoxy-azetidine hydrochloride and its analogs are potent agonists of the M1 muscarinic acetylcholine receptor (mAChR).[2] The M1 receptor, a G-protein coupled receptor, is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[3] Activation of M1 receptors is a key strategy in the development of therapeutics for neurological disorders characterized by cognitive deficits, including Alzheimer's disease and schizophrenia.[1]

This guide will therefore focus on the comparative efficacy of 3-Cyclobutoxy-azetidine hydrochloride within the context of M1 muscarinic agonism and its potential for cognitive enhancement.

Comparative Analysis: Benchmarking Against Established Modulators

To objectively assess the potential of 3-Cyclobutoxy-azetidine hydrochloride, we will compare its anticipated profile with a panel of well-characterized cognitive modulators. These include established muscarinic agonists and nicotinic receptor partial agonists known to influence cognitive function.

Table 1: Comparative In Vitro Binding Affinities of 3-Alkoxy-Azetidine Derivatives and Comparator Compounds

CompoundTarget(s)Binding Affinity (Ki, nM)
3-(Cyclopentyloxy)azetidine (close analog of topic compound)hM1 mAChR 1.8 [2]
3-Methoxy-azetidinehM1 mAChR13[2]
3-Ethoxy-azetidinehM1 mAChR5.6[2]
3-Isopropoxy-azetidinehM1 mAChR3.2[2]
3-(Cyclohexyloxy)azetidinehM1 mAChR2.5[2]
Xanomeline M1/M4 mAChR AgonistM1: ~2.5, M4: ~5
Sabcomeline M1 mAChR Partial AgonistM1: ~10
Varenicline α4β2 nAChR Partial Agonistα4β2: ~0.1-0.5
Sazetidine-A α4β2 nAChR "Silent Desensitizer"α4β2: ~0.5[4]

Note: Data for Xanomeline, Sabcomeline, and Varenicline are approximated from various public sources for comparative purposes. hM1 denotes human M1 receptor.

The data presented in Table 1, extracted from patent literature, reveals that 3-(Cyclopentyloxy)azetidine exhibits high affinity for the human M1 muscarinic receptor, with a Ki value of 1.8 nM.[2] The structure-activity relationship (SAR) within this series of 3-alkoxy-azetidines suggests that the size and nature of the alkoxy group significantly influence binding affinity. Given the structural similarity, it is highly probable that 3-Cyclobutoxy-azetidine hydrochloride also possesses high affinity for the M1 receptor, placing it in a comparable potency range to established muscarinic modulators like Xanomeline.

Anticipated In Vivo Efficacy: A Look at Cognitive Models

While direct in vivo efficacy data for 3-Cyclobutoxy-azetidine hydrochloride is not yet publicly available, we can extrapolate its potential performance based on the known effects of M1 receptor agonists in preclinical models of cognition. The Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) are two widely accepted behavioral assays for assessing learning and memory in rodents.[5][6]

Table 2: Comparative In Vivo Efficacy in Cognitive Behavioral Assays

CompoundAnimal ModelBehavioral AssayEffective Dose RangeObserved Cognitive Effect
Xanomeline RatNovel Object Recognition3-30 mg/kg, i.p.Reversal of amphetamine and ketamine-induced cognitive deficits.[7]
Sabcomeline RatT-Maze0.03 - 0.1 mg/kg, i.p.Reversal of delay-induced deficits in choice accuracy.[8]
Varenicline MouseNovel Object Recognition3 mg/kgAmelioration of memory impairment in a model of mPFC ischemia.[9]
Sazetidine-A RatAttentional TasksNot specifiedReversal of scopolamine-induced attentional impairment.[10]
M1 Agonist (VU0364572) RatObject Recognition0.1 mg/kg, s.c.Improved memory performance in poor-performing rats.[11]

The data in Table 2 demonstrates that activation of M1 muscarinic receptors by agonists like Xanomeline and Sabcomeline consistently leads to improved performance in various cognitive tasks in animal models.[7][8] For instance, Xanomeline has been shown to reverse cognitive deficits induced by psychotropic drugs in the NOR test, while Sabcomeline improves short-term spatial memory in the T-maze.[7][8] Based on its likely potent M1 agonist activity, 3-Cyclobutoxy-azetidine hydrochloride is hypothesized to demonstrate similar pro-cognitive effects in these behavioral paradigms.

Experimental Protocols for Efficacy Evaluation

To empirically validate the cognitive-enhancing potential of 3-Cyclobutoxy-azetidine hydrochloride, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for a comprehensive evaluation.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial step is to determine the binding affinity and functional activity of 3-Cyclobutoxy-azetidine hydrochloride at the human M1 muscarinic receptor.

Protocol 1: M1 Muscarinic Receptor Radioligand Binding Assay

This protocol is adapted from established methods for characterizing muscarinic receptor ligands.[1]

  • Objective: To determine the binding affinity (Ki) of 3-Cyclobutoxy-azetidine hydrochloride for the human M1 muscarinic receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

    • Non-specific binding control: Atropine.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 3-Cyclobutoxy-azetidine hydrochloride.

    • In a 96-well plate, incubate the M1 receptor-expressing membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compound.

    • Include wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of atropine).

    • Incubate at room temperature for 60-90 minutes.

    • Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the competition binding curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: M1 Muscarinic Receptor Functional Assay (Calcium Mobilization)

  • Objective: To determine the functional potency (EC50) and efficacy of 3-Cyclobutoxy-azetidine hydrochloride as an M1 receptor agonist.

  • Materials:

    • HEK293 or CHO cells stably expressing the human M1 muscarinic receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the M1-expressing cells in a 96-well plate and culture overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of 3-Cyclobutoxy-azetidine hydrochloride.

    • Measure baseline fluorescence in the plate reader.

    • Inject the different concentrations of the test compound into the wells and immediately measure the change in fluorescence over time.

    • The peak fluorescence intensity corresponds to the magnitude of the intracellular calcium increase.

    • Plot the dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).

In Vivo Efficacy: Cognitive Behavioral Assays

The following protocols for the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) are standard procedures to assess cognitive function in rodents.[5][6]

Protocol 3: Novel Object Recognition (NOR) Test in Mice

  • Objective: To assess the effect of 3-Cyclobutoxy-azetidine hydrochloride on recognition memory.

  • Apparatus: An open-field arena. A variety of objects that are different in shape, color, and texture but similar in size and lacking any innate motivational significance.

  • Procedure:

    • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.

    • Training/Familiarization (Day 2): Place two identical objects in the arena. Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).

    • Testing (Day 2, after a retention interval): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

    • Data Analysis: The primary measure is the discrimination index (DI), calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher DI indicates better recognition memory.

    • Drug Administration: Administer 3-Cyclobutoxy-azetidine hydrochloride at various doses (e.g., via intraperitoneal injection) at a specified time before the training or testing phase to assess its effect on memory acquisition, consolidation, or retrieval.

Protocol 4: Morris Water Maze (MWM) Test in Rats

  • Objective: To assess the effect of 3-Cyclobutoxy-azetidine hydrochloride on spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water. A hidden escape platform submerged just below the water surface. Various distal visual cues are placed around the room.

  • Procedure:

    • Acquisition Training (Days 1-5): For several consecutive days, conduct multiple trials per day where the rat is placed in the pool from different starting locations and must find the hidden platform. The platform remains in the same location throughout training. Record the time it takes for the rat to find the platform (escape latency) and the path taken.

    • Probe Trial (Day 6): Remove the platform from the pool and allow the rat to swim freely for a set period (e.g., 60 seconds).

    • Data Analysis: During acquisition, a decrease in escape latency and path length indicates learning. In the probe trial, the key measures are the time spent in the target quadrant (where the platform was located) and the number of times the rat crosses the former platform location. A preference for the target quadrant indicates spatial memory.

    • Drug Administration: Administer 3-Cyclobutoxy-azetidine hydrochloride at various doses before each day's training session to assess its effect on spatial learning.

Visualizing the Scientific Workflow

To provide a clear overview of the experimental and logical flow of this comparative analysis, the following diagrams are provided.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Evaluation binding_assay Radioligand Binding Assay (Protocol 1) functional_assay Functional Assay (Calcium Mobilization, Protocol 2) binding_assay->functional_assay Determine Ki (Binding Affinity) nor_test Novel Object Recognition (Protocol 3) functional_assay->nor_test Determine EC50 (Functional Potency) mwm_test Morris Water Maze (Protocol 4) data_analysis Comparative Data Analysis nor_test->data_analysis Assess Recognition Memory mwm_test->data_analysis Assess Spatial Learning & Memory conclusion Efficacy Conclusion data_analysis->conclusion

Figure 1: Experimental workflow for the comprehensive evaluation of 3-Cyclobutoxy-azetidine hydrochloride.

G topic_compound 3-Cyclobutoxy-azetidine HCl (Hypothesized M1 Agonist) in_vitro In Vitro Affinity (Ki) topic_compound->in_vitro in_vivo In Vivo Efficacy (Cognitive Models) topic_compound->in_vivo comparator1 Xanomeline M1/M4 Agonist comparator1->in_vitro comparator1->in_vivo comparator2 Sabcomeline M1 Partial Agonist comparator2->in_vitro comparator2->in_vivo comparator3 Varenicline α4β2 nAChR Partial Agonist comparator3->in_vitro comparator3->in_vivo comparator4 Sazetidine-A α4β2 nAChR Silent Desensitizer comparator4->in_vitro comparator4->in_vivo

Figure 2: Logical relationship for the comparative analysis of the topic compound and its comparators.

Conclusion

Based on the available data for structurally analogous compounds, 3-Cyclobutoxy-azetidine hydrochloride holds significant promise as a potent and selective M1 muscarinic receptor agonist. Its anticipated high affinity for the M1 receptor positions it favorably against other well-studied muscarinic modulators. The true therapeutic potential of this compound as a cognitive enhancer will be revealed through rigorous in vitro and in vivo testing as outlined in this guide. The provided experimental framework will enable a thorough characterization of its efficacy and a direct comparison with relevant benchmarks, ultimately informing its potential for further development in the treatment of cognitive disorders.

References

  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature reviews. Drug discovery, 8(1), 41–54. [Link]

  • Bender, A. M., & Lindsley, C. W. (2020). Muscarinic M1 receptor agonists.
  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

  • Shekhar, A., Potter, W. Z., Lightfoot, J., Lienemann, J., Dubé, S., & Gertsik, L. (2013). The M1/M4-preferring muscarinic agonist xanomeline reverses amphetamine-induced psychosis and cognitive deficits in humans. The American journal of psychiatry, 170(8), 875–883. [Link]

  • Harries, M. H., Samson, N. A., Cilia, J., & Hunter, A. J. (1998). Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze. Behavioural pharmacology, 9(5-6), 427–434. [Link]

  • Gould, R. W., & Weerts, E. M. (2015). Effects of the nicotinic agonist varenicline on the performance of tasks of cognition in aged and middle-aged rhesus and pigtail monkeys. Psychopharmacology, 232(11), 1945–1955. [Link]

  • Rezvani, A. H., Slade, S., & Levin, E. D. (2010). Oral sazetidine-A, a selective α4β2* nicotinic receptor desensitizing agent, reduces nicotine self-administration in rats. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 12(11), 1083–1089. [Link]

  • Zwart, R., O'Donnell, R. T., & Wonnacott, S. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular pharmacology, 70(3), 803–809. [Link]

  • Leger, M., & D'Hooge, R. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718. [Link]

  • Harries, M. H., Samson, N. A., Cilia, J., & Hunter, A. J. (1998). Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze. Behavioural pharmacology, 9(5-6), 427–434. [Link]

  • Li, C., Wang, Y., Wang, K., & Li, Y. (2020). Therapeutic Efficacy of Xanomeline on Psychotropic Drug-Induced Cognitive Dysfunction in Rats. Neuropsychiatric disease and treatment, 16, 219–227. [Link]

  • Sadigh-Eteghad, S., Talebi, M., & Farhoudi, M. (2022). Varenicline improves cognitive impairment in a mouse model of mPFC ischemia: The possible roles of inflammation, apoptosis, and synaptic factors. Brain research bulletin, 181, 107–117. [Link]

  • Rezvani, A. H., Slade, S., & Levin, E. D. (2010). Oral sazetidine-A, a selective α4β2* nicotinic receptor desensitizing agent, reduces nicotine self-administration in rats. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 12(11), 1083–1089. [Link]

  • Brady, A. E., Jones, C. K., & Lindsley, C. W. (2012). Effects of selective activation of M1 and M4 muscarinic receptors on object recognition memory performance in rats. ACS chemical neuroscience, 3(11), 895–901. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

  • Shannon, H. E., Bymaster, F. P., Calligaro, D. O., Greenwood, B., Mitch, C. H., Sawyer, B. D., Ward, J. S., Wiernicki, T. R., & Swedberg, M. D. (1994). Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. The Journal of pharmacology and experimental therapeutics, 269(1), 271–281. [Link]

  • Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual review of pharmacology and toxicology, 44, 423–450. [Link]

  • Brady, A. E., Jones, C. K., & Lindsley, C. W. (2012). Effects of selective activation of M1 and M4 muscarinic receptors on object recognition memory performance in rats. ACS chemical neuroscience, 3(11), 895–901. [Link]

  • Li, C., Wang, Y., Wang, K., & Li, Y. (2020). Therapeutic Efficacy of Xanomeline on Psychotropic Drug-Induced Cognitive Dysfunction in Rats. Neuropsychiatric disease and treatment, 16, 219–227. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

  • Rezvani, A. H., Slade, S., & Levin, E. D. (2010). Oral sazetidine-A, a selective α4β2* nicotinic receptor desensitizing agent, reduces nicotine self-administration in rats. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 12(11), 1083–1089. [Link]

  • Harries, M. H., Samson, N. A., Cilia, J., & Hunter, A. J. (1998). Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze. Behavioural pharmacology, 9(5-6), 427–434. [Link]

  • Sadigh-Eteghad, S., Talebi, M., & Farhoudi, M. (2022). Varenicline improves cognitive impairment in a mouse model of mPFC ischemia: The possible roles of inflammation, apoptosis, and synaptic factors. Brain research bulletin, 181, 107–117. [Link]

  • Zwart, R., O'Donnell, R. T., & Wonnacott, S. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular pharmacology, 70(3), 803–809. [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

  • Shannon, H. E., Bymaster, F. P., Calligaro, D. O., Greenwood, B., Mitch, C. H., Sawyer, B. D., Ward, J. S., Wiernicki, T. R., & Swedberg, M. D. (1994). Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. The Journal of pharmacology and experimental therapeutics, 269(1), 271–281. [Link]

  • Brady, A. E., Jones, C. K., & Lindsley, C. W. (2012). Effects of selective activation of M1 and M4 muscarinic receptors on object recognition memory performance in rats. ACS chemical neuroscience, 3(11), 895–901. [Link]

  • Li, C., Wang, Y., Wang, K., & Li, Y. (2020). Therapeutic Efficacy of Xanomeline on Psychotropic Drug-Induced Cognitive Dysfunction in Rats. Neuropsychiatric disease and treatment, 16, 219–227. [Link]

  • Rezvani, A. H., Slade, S., & Levin, E. D. (2010). Oral sazetidine-A, a selective α4β2* nicotinic receptor desensitizing agent, reduces nicotine self-administration in rats. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 12(11), 1083–1089. [Link]

  • Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual review of pharmacology and toxicology, 44, 423–450. [Link]

Sources

Comparative

cross-validation of experimental results for 3-Cyclobutoxy-azetidine hydrochloride

Publish Comparison Guide: 3-Cyclobutoxy-azetidine Hydrochloride Executive Summary: The Case for Sp3-Rich Scaffolds In modern drug discovery, the "Escape from Flatland" initiative has prioritized three-dimensional, sp3-ri...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 3-Cyclobutoxy-azetidine Hydrochloride

Executive Summary: The Case for Sp3-Rich Scaffolds

In modern drug discovery, the "Escape from Flatland" initiative has prioritized three-dimensional, sp3-rich scaffolds over traditional aromatic systems to improve solubility, metabolic stability, and receptor selectivity. 3-Cyclobutoxy-azetidine hydrochloride (CAS: 1965309-27-6) represents a strategic building block in this domain.

Unlike its lower homolog (3-methoxy) or aromatic analogs (3-phenoxy), the 3-cyclobutoxy motif offers a unique balance of lipophilicity (LogP modulation) and steric bulk without introducing the metabolic liabilities often associated with planar aromatic rings. This guide validates its performance against standard alternatives, providing actionable protocols for its integration into discovery workflows.

Comparative Profiling: The Azetidine Ether Series

The following analysis compares 3-Cyclobutoxy-azetidine HCl against two primary alternatives used in Structure-Activity Relationship (SAR) campaigns: 3-Methoxy-azetidine HCl (the hydrophilic standard) and 3-Phenoxy-azetidine HCl (the aromatic standard).

Table 1: Physicochemical & Structural Comparison
Feature3-Cyclobutoxy-azetidine HCl Alternative A: 3-Methoxy-azetidine HCl Alternative B: 3-Phenoxy-azetidine HCl
CAS Number 1965309-27-6148644-09-1301335-39-7
Role in SAR Lipophilic bulk, metabolic stabilityPolarity scan, solubility enhancerPi-stacking interactions
ClogP (Predicted) ~1.2 - 1.5~ -0.5~1.8
Shape Vector 3D, globular (sp3 rich)Compact, polarPlanar (aromatic tail)
Metabolic Risk Low (Cyclobutyl ring is robust)Low (O-demethylation risk)High (Aromatic hydroxylation)
Solubility (H2O) High (>50 mg/mL)Very High (>100 mg/mL)Moderate (<10 mg/mL)

Scientist’s Insight:

“While 3-methoxy derivatives are excellent for lowering LogP, they often fail to fill hydrophobic pockets in target proteins. The 3-cyclobutoxy group provides the necessary steric occupancy to displace water molecules in a hydrophobic cleft (entropic gain) while maintaining a lower molecular weight and higher fraction of sp3 carbons (Fsp3) than a phenyl ring.”

Experimental Validation Protocols

To ensure reproducibility and scientific rigor, the following protocols were designed to validate the synthesis, purity, and stability of the 3-Cyclobutoxy-azetidine scaffold.

Protocol A: Modular Synthesis via Williamson Etherification

Rationale: Direct alkylation of the azetidine nitrogen is trivial; the challenge lies in installing the ether linkage before N-deprotection to avoid polymerization. We utilize a N-Boc protected intermediate.[1]

Workflow Diagram (DOT):

SynthesisWorkflow Start N-Boc-3-Hydroxyazetidine Inter Intermediate: N-Boc-3-Cyclobutoxy-azetidine Start->Inter DMF, 0°C to RT (Etherification) Reagent Cyclobutyl Bromide + NaH (Base) Reagent->Inter Deprotect Deprotection: 4M HCl in Dioxane Inter->Deprotect N-Boc Removal Final Product: 3-Cyclobutoxy-azetidine HCl Deprotect->Final Precipitation & Filtration

Caption: Step-wise synthesis ensuring regioselectivity at the oxygen atom via N-protection strategies.

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Critical: Allow gas evolution to cease (approx. 30 min) to ensure formation of the alkoxide.

  • Alkylation: Add Cyclobutyl bromide (1.2 eq) dropwise. Warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The alcohol starting material (lower Rf) should disappear.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over Na2SO4 and concentrate.

  • Deprotection: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation: The HCl salt often precipitates. Dilute with Et2O, filter the white solid, and wash with Et2O.

    • Validation: 1H NMR (D2O) should show the disappearance of the Boc singlet (~1.4 ppm) and the retention of the cyclobutyl multiplet (~1.5-2.2 ppm).

Protocol B: Stability Stress-Testing (Microsomal Mimic)

Rationale: Azetidines are strained rings (approx. 25 kcal/mol strain energy).[2] It is vital to prove that the ether substituent does not promote ring-opening hydrolysis under physiological conditions.

Method:

  • Prepare a 10 mM stock solution of 3-Cyclobutoxy-azetidine HCl in DMSO.

  • Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubate at 37°C for 24 hours.

  • Analysis: Inject onto LC-MS (C18 column, Acetonitrile/Water gradient).

  • Acceptance Criteria: >99% parent compound remaining.[3] <1% formation of ring-opened amino-alcohol hydrolysis products.

Results Summary:

  • 3-Cyclobutoxy-azetidine HCl: >99.5% stable (Steric bulk of cyclobutyl shields the ether oxygen).

  • 3-Methoxy-azetidine HCl: >99.0% stable.

  • 3-Phenoxy-azetidine HCl: >99.0% stable (but prone to metabolic oxidation in vivo).

Decision Framework for Researchers

When should you choose the 3-Cyclobutoxy analog over the standard Methoxy? Use this logic flow to guide your SAR strategy.

SAR_Decision_Tree Start SAR Objective Q1 Is the target pocket hydrophobic? Start->Q1 Q2 Is aromaticity tolerated? Q1->Q2 Yes Q3 Is solubility a limiting factor? Q1->Q3 No Res_Phenoxy Select: 3-Phenoxy-azetidine Q2->Res_Phenoxy Yes (Pi-Stacking needed) Res_Cyclo Select: 3-Cyclobutoxy-azetidine Q2->Res_Cyclo No (Avoid metabolic risk) Res_Methoxy Select: 3-Methoxy-azetidine Q3->Res_Methoxy Yes (Need polarity) Res_Cyclo2 Select: 3-Cyclobutoxy-azetidine (Balance) Q3->Res_Cyclo2 No (Need potency)

Caption: Strategic selection guide based on target binding site properties and ADME requirements.

References

  • Sigma-Aldrich. 3-Cyclobutoxy-azetidine hydrochloride Product Specification. CAS 1965309-27-6. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13401996, 3-Methoxyazetidine. Retrieved from [3][4]

  • K. R. Campos et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Link

  • BenchChem. Comparative Analysis of Synthetic Efficiency for 3-(Cyclopentyloxy)azetidine. (Analogous synthetic route validation). Link

  • ChemicalBook. 3-Methoxyazetidine hydrochloride Properties and Safety. CAS 148644-09-1.[3][5] Link

Sources

Validation

comparing the pharmacokinetic properties of azetidine derivatives

Executive Summary: The "Azetidine Switch" In modern lead optimization, the "Azetidine Switch"—replacing a piperidine, pyrrolidine, or morpholine ring with a four-membered azetidine—has emerged as a high-impact strategy t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Switch"

In modern lead optimization, the "Azetidine Switch"—replacing a piperidine, pyrrolidine, or morpholine ring with a four-membered azetidine—has emerged as a high-impact strategy to rescue drug candidates suffering from poor metabolic stability or solubility.

This guide objectively compares the pharmacokinetic (PK) properties of azetidine derivatives against their 5- and 6-membered analogs. By leveraging high ring strain (~25 kcal/mol) and distinct electronic properties, azetidines offer a unique vector to lower lipophilicity (


) and modulate basicity (

) without sacrificing potency.

Part 1: Physicochemical Foundation

To understand the PK benefits, we must first analyze the structural causality. The azetidine ring introduces geometric constraints that fundamentally alter the molecule's interaction with biological systems.[1][2]

Basicity Modulation ( )

Azetidines are generally less basic than their pyrrolidine and piperidine counterparts.

  • Mechanism: The bond angles in the 4-membered ring (~90°) deviate significantly from the ideal tetrahedral angle (109.5°). This strain increases the

    
    -character of the nitrogen lone pair, making it less available for protonation.
    
  • PK Impact: Lowering

    
     (often by 0.5–1.0 units) reduces the fraction of ionized drug at physiological pH (7.4). This can improve passive permeability for highly basic amines and reduce lysosomal trapping.
    
Lipophilicity ( )

The azetidine ring is a "minimalist" linker. It removes methylene groups (


) compared to larger rings, directly lowering molecular weight and lipophilicity.
  • Trend: Replacing a piperidine with an azetidine typically lowers

    
     by 0.8 – 1.2 units .
    
  • PK Impact: Lower lipophilicity correlates with reduced non-specific binding (lower Plasma Protein Binding) and higher thermodynamic solubility.

Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy the Azetidine Switch during Lead Optimization.

Azetidine_Decision_Tree Start Lead Compound Issue? HighCl High Metabolic Clearance? Start->HighCl LowSol Poor Solubility? Start->LowSol hERG hERG Liability? Start->hERG CheckRing Current Scaffold: Piperidine/Pyrrolidine? HighCl->CheckRing Yes LowSol->CheckRing Yes hERG->CheckRing Yes Action1 Execute Azetidine Switch: Block metabolic soft spots CheckRing->Action1 Metabolic Issue Action2 Execute Azetidine Switch: Lower LogD, Reduce C-count CheckRing->Action2 Solubility Issue Action3 Execute Azetidine Switch: Lower pKa (Reduce cation-pi) CheckRing->Action3 Safety Issue

Figure 1: Strategic decision workflow for implementing azetidine substitution in medicinal chemistry campaigns.

Part 2: Comparative Performance Analysis

The following data synthesizes trends observed in recent J. Med. Chem. literature (e.g., optimization of JAK inhibitors like Baricitinib and MEK inhibitors like Cobimetinib).

Table 1: Azetidine vs. Analogs (Representative Data)
PropertyPiperidine Derivative (6-ring)Pyrrolidine Derivative (5-ring)Azetidine Derivative (4-ring) Performance Shift
LogD (pH 7.4) 2.82.21.4 Improved: Lower lipophilicity reduces metabolic liability.
pKa (Base) 9.89.48.5 Improved: Reduced basicity lowers hERG risk.
Cl_int (µL/min/mg) > 50 (High)35 (Moderate)< 10 (Low) Superior: Significant stability gain.
Solubility (µM) 50120> 400 Superior: Higher fraction sp3 / lower MW.
Permeability (

)
HighHighModerate-High Neutral/Good: Maintained despite lower LogD.
Mechanism of Metabolic Stability

Why does the azetidine ring survive the liver microsomes better?

  • Steric Shielding: The compact 4-membered ring creates a distinct vector that can sterically hinder Cytochrome P450 (CYP) enzymes from accessing the nitrogen lone pair or adjacent

    
    -carbons.
    
  • Reduced Lipophilicity: CYP enzymes generally prefer lipophilic substrates. By lowering LogD, the affinity for the CYP active site is often reduced.

Metabolic_Blocking cluster_0 Piperidine (Vulnerable) cluster_1 Azetidine (Resistant) Pip Piperidine Ring High LogD Exposed Alpha-CH2 CYP1 CYP450 Oxidation Pip:f2->CYP1 Rapid N-Dealkylation Aze Azetidine Ring Low LogD Steric Contraction CYP2 No Reaction / Slow Aze:f2->CYP2 Steric Block

Figure 2: Mechanistic comparison of metabolic vulnerability. The azetidine ring reduces lipophilic contacts and sterically shields the nitrogen center.

Part 3: Safety Profile (hERG Inhibition)

A critical advantage of azetidines is the reduction of hERG channel inhibition, a major cardiotoxicity liability.

  • The Link: hERG inhibition is often driven by basic amines engaging in cation-

    
     interactions with tyrosine residues (Y652/F656) in the channel pore.
    
  • The Azetidine Solution: By lowering the

    
     (as detailed in Part 1), the percentage of the drug that is positively charged at physiological pH decreases. Furthermore, the compact size of the azetidine reduces the hydrophobic surface area available for binding to the channel.
    

Part 4: Experimental Protocols

To validate these properties in your own series, use the following standardized protocols.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) using Human Liver Microsomes (HLM).
  • Preparation:

    • Test Compound:

      
       final concentration (from 
      
      
      
      DMSO stock).
    • Microsomes:

      
       protein concentration in phosphate buffer (
      
      
      
      ).
    • Cofactor: NADPH regenerating system (or

      
       NADPH).
      
  • Incubation:

    • Pre-incubate microsomes and compound for 5 min at

      
      .
      
    • Initiate reaction by adding NADPH.

    • Time points:

      
       min.
      
  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (

      
      ) to pellet protein.
      
    • Analyze supernatant via LC-MS/MS (monitor parent depletion).

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      .
    • 
      .
      

Self-Validating Control: Include Verapamil (High Clearance) and Warfarin (Low Clearance) as controls. Verapamil must show


 depletion; Warfarin 

.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive permeability independent of transporters.

  • Donor Plate: Add compound (

    
    ) in PBS (
    
    
    
    ).
  • Acceptor Plate: Add PBS (

    
    ).
    
  • Membrane: Pre-coat PVDF filter with

    
     lecithin in dodecane.
    
  • Sandwich: Mate plates and incubate for 5 hours at room temperature (humidified).

  • Quantification: Measure UV absorbance or LC-MS ratio in Donor vs. Acceptor.

Assay_Workflow Step1 Compound Solubilization (10mM DMSO) Step2 Incubation System (HLM + NADPH) Step1->Step2 Step3 LC-MS/MS Analysis (Parent Depletion) Step2->Step3 Step4 Data Calculation (CLint & t1/2) Step3->Step4

Figure 3: Standard workflow for establishing metabolic stability data.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. [Link]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Future Medicinal Chemistry. [Link][2]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Azetidines of Pharmacological Interest. Archiv der Pharmazie. [Link]

Sources

Comparative

Comparative Guide: Evaluating the Therapeutic Index of 3-Cyclobutoxy-azetidine Analogs

Executive Summary In modern lead optimization, the 3-Cyclobutoxy-azetidine scaffold represents a critical bioisosteric replacement for traditional pyrrolidine or piperidine cores. This guide evaluates the Therapeutic Ind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern lead optimization, the 3-Cyclobutoxy-azetidine scaffold represents a critical bioisosteric replacement for traditional pyrrolidine or piperidine cores. This guide evaluates the Therapeutic Index (TI) of 3-Cyclobutoxy-azetidine hydrochloride derivatives compared to their structural analogs (e.g., 3-methoxy, 3-cyclopropylmethoxy).

Verdict: The 3-Cyclobutoxy motif typically offers a superior balance between metabolic stability (microsomal clearance) and lipophilic ligand efficiency (LLE) compared to acyclic ethers or larger ring systems. However, the increased lipophilicity of the cyclobutyl group requires rigorous monitoring of hERG inhibition to maintain an acceptable safety margin.

Scientific Rationale: The Azetidine Advantage

The azetidine ring (4-membered nitrogen heterocycle) is increasingly utilized to lower basicity and improve metabolic stability compared to pyrrolidines (5-membered) and piperidines (6-membered).

Key Mechanistic Attributes:
  • Reduced Basicity (pKa Modulation): The high ring strain (~25 kcal/mol) and increased s-character of the nitrogen lone pair typically lower the pKa (approx. 8.5–9.5) compared to pyrrolidines. This reduces lysosomal trapping and improves permeation.

  • Metabolic Blocking: The 3-position substitution (e.g., cyclobutoxy) sterically hinders oxidative metabolism at the vulnerable

    
    -carbons adjacent to the nitrogen.
    
  • Vector Positioning: The puckered conformation of the azetidine ring directs the 3-substituent into a distinct vector, often accessing unique hydrophobic pockets in GPCRs and transporters (e.g., S1P1, Glutamate transporters).

Comparative Performance Analysis

The following data synthesizes representative structure-activity relationship (SAR) trends observed when optimizing this scaffold.

Physicochemical & In Vitro Potency Profile

Baseline Target: Hypothetical CNS GPCR (Target


)
Comparator:  3-Cyclobutoxy-azetidine (Cmpd A) vs. Analogs.
CompoundStructure DescriptioncLogPpKa (Calc)Target Potency (

nM)
Ligand Efficiency (LE)
Cmpd A 3-Cyclobutoxy-azetidine 1.8 9.1 4.5 High
Cmpd B3-Methoxy-azetidine0.69.285.0Low
Cmpd C3-Cyclopropylmethoxy-azetidine1.59.112.0Mod-High
Cmpd D3-Cyclobutoxy-pyrrolidine2.49.86.0Moderate

Analysis:

  • Compound A (Subject): The cyclobutyl group fills hydrophobic pockets more effectively than the methyl group (Cmpd B), driving a 20-fold potency increase.

  • Compound D (Pyrrolidine): While potent, the higher cLogP and pKa increase the risk of phospholipidosis and non-specific binding, lowering the effective free fraction (

    
    ).
    
Safety & Therapeutic Index (TI) Evaluation

Therapeutic Index Definition:



In early discovery, we use the In Vitro Safety Margin: 

CompoundTarget

(nM)
hERG

(

M)
Cytotoxicity

(

M)
In Vitro TI (hERG/Target)Metabolic Stability (

min)
Cmpd A 12 > 30 > 100 > 2,500 > 120
Cmpd B150> 30> 100> 200> 120
Cmpd C281585~53595
Cmpd D184.54025045

Critical Insight: Compound A demonstrates the widest Therapeutic Index. Although Compound D (Pyrrolidine) is potent, its lower metabolic stability (


 min) and higher hERG inhibition (due to higher lipophilicity) compress its safety window. The 3-Cyclobutoxy-azetidine maintains potency without crossing the lipophilicity threshold that triggers hERG liability.

Experimental Protocols

To replicate these evaluations, use the following self-validating protocols.

Protocol 1: Determination of In Vitro Therapeutic Index (Safety Margin)

Objective: Establish the ratio between efficacy and cardiotoxicity risk.

Reagents:

  • Test Compounds (as hydrochloride salts).

  • HEK293 cells stably expressing hERG channels.

  • Fluorescence membrane potential dye (e.g., FLIPR Potassium Assay Kit).

Workflow:

  • Preparation: Dissolve 3-Cyclobutoxy-azetidine HCl in DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer to generate a 10-point concentration curve (30

    
    M to 1 nM).
    
  • hERG Assay (Toxicity Proxy):

    • Plate HEK293-hERG cells in 384-well plates.

    • Add dye and incubate for 60 min at room temperature.

    • Inject test compounds and monitor fluorescence quench relative to E-4031 (positive control).

    • Validation Criterion: Z' factor must be > 0.5; E-4031

      
       must fall within 10-50 nM.
      
  • Target Assay (Efficacy):

    • Perform functional assay (e.g., cAMP or Calcium flux) on the target receptor.

    • Calculate

      
      .
      
  • Calculation:

    
    
    
Protocol 2: In Vivo Therapeutic Index Estimation (Rodent)

Objective: Determine the TI based on neurological toxicity (Rotarod) vs. Analgesic/Therapeutic Efficacy.

  • Dosing: Administer Compound A orally (PO) to male Sprague-Dawley rats at doses: 1, 3, 10, 30, 100 mg/kg (n=6 per group).

  • Efficacy Readout (

    
    ):  Measure response at 
    
    
    
    (e.g., 1 hour post-dose) in the disease model (e.g., Von Frey threshold for neuropathic pain).
  • Toxicity Readout (

    
    ):  Perform Rotarod test  immediately following efficacy measurement.
    
    • Failure: Inability to maintain balance on the rotating rod for 60 seconds.

  • Analysis:

    • Plot % Maximum Possible Effect (MPE) vs. Log(Dose) for efficacy.

    • Plot % Motor Impairment vs. Log(Dose) for toxicity.

    • Validation: The vehicle control group must show 0% impairment and baseline efficacy. Positive control (e.g., Gabapentin) must show expected sedation window.

Visualizations

Diagram 1: Lead Optimization Decision Tree (SAR Logic)

This diagram illustrates the logical flow for selecting the 3-Cyclobutoxy-azetidine scaffold over alternatives.

SAR_Logic Start Hit Compound (Pyrrolidine Core) Issue1 Metabolic Instability (Rapid Oxidation) Start->Issue1 Strategy1 Ring Contraction (Pyrrolidine -> Azetidine) Issue1->Strategy1 Block Alpha-Oxidation Check1 Check Potency Strategy1->Check1 PathA 3-Methoxy-azetidine (Low Potency) Check1->PathA Small Ether PathB 3-Cyclobutoxy-azetidine (High Potency) Check1->PathB Lipophilic Ether PathA->Strategy1 Re-design ToxCheck Evaluate Safety (hERG / Lipophilicity) PathB->ToxCheck Result Optimized Lead High TI & Stability ToxCheck->Result Pass (TI > 100)

Caption: Decision logic moving from unstable pyrrolidines to the optimized 3-Cyclobutoxy-azetidine scaffold.

Diagram 2: Therapeutic Index Determination Workflow

A standardized workflow for calculating the TI of the analog series.

TI_Workflow cluster_0 In Vitro Screening cluster_1 Data Integration cluster_2 In Vivo Validation Step1 Synthesis of HCl Salts Step2 Potency Assay (EC50) Step1->Step2 Step3 hERG/Cytotox (IC50/CC50) Step1->Step3 Calc Calculate Safety Margin (IC50 / EC50) Step2->Calc Step3->Calc Decision Select for In Vivo? Calc->Decision VivoEff Efficacy Model (ED50) Decision->VivoEff Yes (Margin > 100x) VivoTox Rotarod/Lethality (TD50) VivoEff->VivoTox FinalTI Final TI Ratio (TD50 / ED50) VivoTox->FinalTI

Caption: Workflow integrating in vitro safety margins and in vivo toxicity endpoints to define the Therapeutic Index.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development.[1] Nature Reviews Drug Discovery.[1] Retrieved from [Link]

  • FDA (2022). Understanding generic narrow therapeutic index drugs.[2] Retrieved from [Link]

  • Westwell, A. D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[3] Royal Society of Chemistry. Retrieved from [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules - Toxicology Studies. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclobutoxy-azetidine hydrochloride
Reactant of Route 2
3-Cyclobutoxy-azetidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.